molecular formula C12H16O3 B12050123 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B12050123
M. Wt: 208.25 g/mol
InChI Key: AQHNAIWQBJLNNS-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C12H16O3/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7,10,13H,1-3H3,(H,14,15)

InChI Key

AQHNAIWQBJLNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)O

Origin of Product

United States
Foundational & Exploratory

chemical structure and properties of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid: Structural Dynamics, Synthesis, and Pharmacological Profiling

Executive Summary

In the landscape of modern drug discovery and organic synthesis, β-hydroxy-β-arylalkanoic acids represent a highly versatile class of pharmacophores. As a Senior Application Scientist, I approach molecular architecture not merely as a static arrangement of atoms, but as a dynamic, functional system. 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (CAS: 336185-26-3)[1] is a prime example of rational structural design. This in-depth technical guide deconstructs the physicochemical properties, synthetic methodologies, and pharmacological relevance of this compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Architecture & Rational Design

Every functional group in 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid serves a distinct, causal purpose in its chemical stability and biological efficacy.

  • The gem-Dimethyl Effect (Thorpe-Ingold Effect): Standard β-hydroxy acids possess α-hydrogens that make them highly susceptible to spontaneous or acid/base-catalyzed dehydration (via the E1cB pathway), rapidly degrading into α,β-unsaturated cinnamic acids. By substituting the C2 position with a gem-dimethyl group, we completely eliminate these α-hydrogens, structurally locking the molecule and preventing dehydration[2]. Furthermore, the steric bulk of the gem-dimethyl group restricts the conformational flexibility of the carbon backbone, pre-organizing the spatial arrangement of the hydroxyl and carboxylate groups for optimal target binding.

  • The p-Tolyl Substitution: Replacing a standard phenyl ring with a para-methylphenyl (p-tolyl) group strategically increases the lipophilicity (LogP) of the molecule. This modification enhances cellular membrane permeability and maximizes van der Waals interactions within the hydrophobic binding pockets of target enzymes[3].

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid
CAS Registry Number 336185-26-3[4]
Molecular Formula C12H16O3[4]
Molar Mass 208.25 g/mol
Structural Class β-Hydroxy-β-arylalkanoic acid[5]

| Key Functional Groups | Carboxylic acid, secondary alcohol, gem-dimethyl, p-tolyl |

Synthetic Methodology: The Reformatsky Protocol

The synthesis of highly substituted β-hydroxy acids demands strict chemoselectivity. While a standard Aldol addition using lithium enolates is viable, the Reformatsky reaction is the gold standard for this specific scaffold[3]. The causality here is clear: utilizing an organozinc intermediate prevents the self-condensation of the aldehyde—a common, yield-destroying side reaction in base-catalyzed Aldol processes.

Step-by-Step Validated Workflow:

  • Zinc Activation: In an oven-dried, argon-purged flask, suspend Zinc dust (1.5 eq) in anhydrous THF. Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating to reflux for 5 minutes, followed by the addition of trimethylsilyl chloride (TMS-Cl, 1 mol%).

    • Causality: Activation chemically strips the passivating zinc oxide layer, ensuring rapid, reproducible insertion into the carbon-bromine bond.

  • Reformatsky Reagent Formation: Cool the suspension to 0°C. Dropwise, add ethyl 2-bromo-2-methylpropanoate (1.2 eq). Stir until the zinc is consumed, indicating the formation of the zinc enolate.

  • Nucleophilic Addition: Introduce 4-methylbenzaldehyde (p-tolualdehyde, 1.0 eq) dissolved in anhydrous THF. The zinc enolate nucleophilically attacks the carbonyl carbon, forming a stable zinc alkoxide complex.

  • Quenching & Extraction: Quench the reaction strictly with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides mild, buffered protons to break the zinc complex without prematurely hydrolyzing the newly formed ester. Extract the intermediate (ethyl 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate) using ethyl acetate.

  • Saponification: Dissolve the isolated ester in a 3:1 mixture of THF/H₂O. Add LiOH (2.0 eq) and stir at room temperature for 12 hours to cleave the ethyl group.

  • Isolation: Evaporate the THF, wash the aqueous layer with diethyl ether to remove non-polar impurities, and acidify the aqueous phase to pH 2 using 1M HCl. The target compound precipitates as a white crystalline solid. Filter and dry under vacuum.

SynthesisWorkflow A p-Tolualdehyde (4-Methylbenzaldehyde) C Intermediate: Zinc Alkoxide Complex A->C Anhydrous THF, 0°C to RT B Ethyl 2-bromo-2-methylpropanoate + Activated Zn B->C D Ethyl 3-hydroxy-2,2-dimethyl- 3-(4-methylphenyl)propanoate C->D Sat. NH4Cl Quench E Saponification (LiOH / THF / H2O) D->E Nucleophilic Acyl Substitution F 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid E->F Acidification (1M HCl)

Figure 1: Zinc-mediated Reformatsky synthetic workflow and saponification.

Pharmacological Profiling: COX-2 Inhibition & Antiproliferative Activity

Compounds within the β-hydroxy-β-arylalkanoic acid class exhibit profound structural homology to classical non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen[3].

  • Binding Mechanics & COX Inhibition: The primary mechanism of action involves the competitive inhibition of Cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins (e.g., PGH₂)[5]. The terminal carboxylic acid forms critical salt bridges with Arg120 and Tyr355 at the constriction site of the COX channel. Simultaneously, the bulky p-tolyl group projects deep into the hydrophobic channel, while the C3 hydroxyl group engages in supplementary hydrogen bonding. This precise spatial arrangement confers potential selectivity for the wider COX-2 active site over COX-1[3].

  • Antiproliferative Effects: Beyond inflammation management, COX-2 overexpression is heavily implicated in tumor angiogenesis and progression. Derivatives of this specific structural class have demonstrated measurable antiproliferative activity against human cancer cell lines (e.g., HeLa, K562), making them valuable leads in oncology drug discovery[5].

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inflammation Inflammatory Response & Cell Proliferation PGH2->Inflammation Drug 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid Drug->COX2 Competitive Inhibition

Figure 2: Competitive inhibition of the COX-2 signaling pathway by the target compound.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized batch, the following self-validating analytical profile must be confirmed. Any deviation indicates incomplete saponification or unwanted dehydration.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.15 (s, 3H) & δ 1.18 (s, 3H): Diastereotopic gem-dimethyl protons.

    • δ 2.35 (s, 3H): para-methyl protons on the aromatic ring.

    • δ 4.95 (s, 1H): Benzylic methine proton at C3. (Diagnostic Note: The singlet multiplicity definitively confirms the absence of α-hydrogens at C2, validating the gem-dimethyl substitution).

    • δ 7.15 (d, J = 8.0 Hz, 2H) & δ 7.25 (d, J = 8.0 Hz, 2H): Characteristic AB quartet of the para-substituted aromatic ring.

  • FT-IR (KBr pellet):

    • 3450 cm⁻¹ (broad): Secondary O-H stretch.

    • 1705 cm⁻¹ (strong): Carboxylic acid C=O stretch.

  • LC-MS (ESI-): m/z calculated for C₁₂H₁₅O₃ [M-H]⁻ is 207.10; observed ~207.1.

References

  • NextSDS Database. "3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID — Chemical Substance Information." Available at: [Link][4]

  • National Center for Biotechnology Information (NIH) / PubMed Central. "Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids." Available at:[Link][3]

  • MDPI. "Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids." Available at: [Link][5]

  • Internet Archive. "Organic Chemistry Principles: The Thorpe-Ingold Effect and β-Hydroxy Acid Stability." Available at: [Link][2]

Sources

Technical Safety and Application Whitepaper: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (CAS: 336185-26-3)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and asymmetric synthesis, sterically hindered β -hydroxy acids serve as critical, highly specialized building blocks. The compound 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (CAS: 336185-26-3) is a prime example of such a scaffold[1]. As application scientists, we do not merely follow Safety Data Sheets (SDS); we decode them. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and synthetic utility of this compound into a comprehensive, field-proven guide. By understanding the causality behind its reactivity and hazard profile, researchers can implement self-validating workflows that ensure both absolute safety and high-yield synthetic outcomes.

Physicochemical Profiling & Structural Implications

To safely handle and effectively utilize any chemical, one must first analyze its molecular architecture. The presence of the gem-dimethyl group at the alpha position and the p-tolyl group at the beta position fundamentally dictates both the physical behavior and the biological interactions of this compound[2].

PropertyValueStructural Implication & Causality
Chemical Name 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acidDefines the core reactive sites (hydroxyl, carboxyl) and steric environment.
CAS Number 336185-26-3Unique identifier for regulatory compliance and inventory tracking[2].
Molecular Formula C₁₂H₁₆O₃High carbon-to-heteroatom ratio increases overall lipophilicity.
Molecular Weight 208.25 g/mol Small molecular size allows for rapid permeation across biological membranes[3].
GHS Hazard Codes H302, H312, H332, H319Indicates systemic toxicity across all primary exposure routes and localized ocular irritation[2].
Key Structural Motif gem-Dimethyl groupInduces severe steric hindrance; prevents rapid metabolic β -oxidation, prolonging systemic half-life.

Hazard Identification & Toxicological Mechanisms

The classifies CAS 336185-26-3 under Acute Tox. 4 (Oral, Dermal, Inhalation) and Eye Irrit. 2 [2]. These classifications are direct consequences of its molecular structure:

  • Acute Toxicity (H302, H312, H332): The lipophilic p-tolyl moiety significantly enhances the compound's partition coefficient (LogP), facilitating rapid dermal absorption and mucosal penetration. Once absorbed, the gem-dimethyl group acts as a steric shield. In biological systems, this hinders rapid metabolic degradation via standard hepatic β -oxidation pathways. This metabolic resistance prolongs systemic circulation, directly causing the Acute Tox. 4 classification.

  • Ocular Irritation (H319): The free carboxylic acid moiety provides a localized source of protons. Upon contact with the aqueous environment of the ocular mucosa, it rapidly disrupts the local pH, leading to protein denaturation and the severe irritation denoted by H319.

HazardPathway Compound CAS 336185-26-3 (Lipophilic Acid) Inhalation Inhalation (H332) Compound->Inhalation Dermal Dermal Contact (H312) Compound->Dermal Oral Ingestion (H302) Compound->Oral Ocular Ocular Exposure (H319) Compound->Ocular FumeHood Local Exhaust / Fume Hood Inhalation->FumeHood Mitigate PPE Nitrile Gloves & Lab Coat Dermal->PPE Mitigate Hygiene Strict Lab Hygiene Oral->Hygiene Mitigate Goggles Safety Goggles Ocular->Goggles Mitigate

Fig 1. Toxicological exposure routes and corresponding engineering/PPE mitigation strategies.

Advanced Handling & Experimental Workflows

A protocol is only as robust as its internal validation mechanisms. To mitigate the hazards outlined above, handling must be integrated into a self-validating workflow.

Protocol 1: High-Precision Weighing and Stock Solution Preparation
  • Preparation: Ensure the analytical balance is located within a certified, externally vented fume hood to mitigate H332 (Inhalation) risks.

  • Weighing: Tare an anti-static weighing boat. Causality: The lipophilic nature of the powder can cause static cling; anti-static boats prevent the aerosolization of micro-particles, neutralizing inhalation and dermal exposure risks.

  • Transfer & Dissolution: Transfer the required mass into a volumetric flask and add an aprotic solvent (e.g., anhydrous DMF or DMSO).

  • Self-Validation Check: Visually confirm complete dissolution. A perfectly clear solution indicates the absence of insoluble polymeric impurities. Gravimetrically verify the final volume to ensure exact molarity before proceeding to biological assays or synthesis.

Synthetic Utility & Application Workflow

In medicinal chemistry, and other suppliers provide this compound as a building block for discovering small molecule activators[1]. The primary synthetic challenge is the severe steric hindrance imparted by the gem-dimethyl group adjacent to the carboxylic acid. Traditional coupling reagents (like EDC/HOBt) often yield poor conversions because the bulky intermediate prevents nucleophilic attack by the amine.

To bypass this, we employ HATU activation. HATU forms a highly reactive 7-aza-OBt ester intermediate, which accelerates the coupling process even under highly sterically demanding conditions.

Protocol 2: Sterically Hindered Amide Coupling
  • Activation: Dissolve 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: DIPEA is sterically hindered and non-nucleophilic. It acts solely as a base to deprotonate the carboxylic acid without competing for the activated ester, preventing unwanted side reactions.

  • Coupling: Add the target amine (1.1 eq) and stir at room temperature.

  • Self-Validation Check (Crucial): At t=2 hours, withdraw a 5 µL aliquot, dilute in LC-MS grade MeCN, and analyze via LC-MS. The reaction is only validated to proceed to aqueous workup when the mass peak of the HATU-activated ester is completely replaced by the product mass peak. This prevents the premature quenching of unreacted chiral starting material.

SyntheticWorkflow Acid Acid Building Block (CAS 336185-26-3) Activation HATU / DIPEA (Steric Bypass) Acid->Activation Amine Target Amine Coupling Amide Coupling (RT, N2 Atm) Amine->Coupling Activation->Coupling Validation LC-MS Validation (Self-Validating) Coupling->Validation Product Purified Amide Validation->Product If >95% Conv.

Fig 2. Sterically hindered amide coupling workflow utilizing HATU activation and LC-MS validation.

References

  • NextSDS Database. "3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID — Chemical Substance Information." NextSDS. Available at: [Link]

  • Chemsrc. "CAS#:336185-26-3 | 3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid." Chemsrc Chemical Database. Available at:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, a specialized carboxylic acid derivative, holds potential for investigation within pharmaceutical and materials science. Its chemical structure, featuring a hydroxyl group, a carboxylic acid moiety, and a substituted aromatic ring, suggests a complex interplay of intermolecular forces that dictate its physical and chemical stability. Understanding the thermodynamic stability of this compound is a critical prerequisite for its development, as it directly impacts its shelf-life, formulation, and ultimately, its safety and efficacy in any application.[1][2][3]

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid. We will delve into the foundational principles of thermodynamic stability and present a suite of robust analytical techniques for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Theoretical Framework: Understanding Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state under a given set of conditions. For a solid-state compound like 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, this encompasses resistance to both physical and chemical changes.

  • Physical Stability: This relates to the preservation of the solid form, including its crystalline or amorphous nature. Polymorphic transformations, where the compound can exist in different crystal lattices with varying energies, are a key consideration.

  • Chemical Stability: This pertains to the molecule's resistance to degradation into other chemical species.[1][4] Factors such as temperature, light, humidity, and interaction with other chemicals can trigger degradation pathways.[5]

The molecular structure of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid—with its polar hydroxyl and carboxylic acid groups capable of hydrogen bonding, and a nonpolar substituted phenyl group—suggests that both physical and chemical stability will be highly dependent on environmental conditions.

Experimental Approaches to Determine Thermodynamic Stability

A multi-faceted experimental approach is essential to build a comprehensive stability profile. The following techniques provide complementary information on the thermal behavior and degradation pathways of the compound.

Thermal Analysis Techniques

Thermal analysis is a cornerstone of stability assessment, providing quantitative data on how a material's properties change with temperature.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][6][7] This technique is invaluable for determining the onset of thermal decomposition, identifying the presence of residual solvents or water, and elucidating decomposition kinetics.[2][3][6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The resulting thermogram will show distinct steps corresponding to mass loss events. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occurs.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is a powerful tool for identifying melting points, glass transitions, crystallization events, and polymorphic transitions.[9][10] This information is crucial for understanding the physical stability of the compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the sample chamber.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization, decomposition) will be represented by troughs. Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

Data Presentation: Expected Thermal Analysis Data

ParameterTechniqueExpected ResultInterpretation
Onset of Decomposition (Tonset)TGA> 200 °CIndicates the temperature at which significant thermal degradation begins.
Melting Point (Tm)DSCSharp endothermic peakThe temperature at which the crystalline solid transitions to a liquid. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔHf)DSCQuantitative value (J/g)The energy required to melt the solid. Can be used in purity analysis.[11]
Glass Transition (Tg)DSCStep change in baselineIf the material is amorphous, this indicates the transition from a glassy to a rubbery state.

Logical Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Interpretation Data Interpretation and Stability Assessment TGA_Start Start TGA Experiment TGA_Heating Heat sample at a constant rate in an inert atmosphere TGA_Start->TGA_Heating TGA_Measure Measure mass loss vs. temperature TGA_Heating->TGA_Measure TGA_Data Obtain TGA Thermogram TGA_Measure->TGA_Data TGA_Analysis Determine T_onset and decomposition profile TGA_Data->TGA_Analysis Interpretation Combine TGA and DSC data to build a comprehensive thermal stability profile. TGA_Analysis->Interpretation DSC_Start Start DSC Experiment DSC_Heating Heat sample at a constant rate in an inert atmosphere DSC_Start->DSC_Heating DSC_Measure Measure heat flow vs. temperature DSC_Heating->DSC_Measure DSC_Data Obtain DSC Thermogram DSC_Measure->DSC_Data DSC_Analysis Determine T_m, ΔH_f, and any polymorphic transitions DSC_Data->DSC_Analysis DSC_Analysis->Interpretation

Caption: Workflow for Thermal Stability Assessment using TGA and DSC.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[1][4] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][12]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid in appropriate solvents (e.g., methanol, acetonitrile/water).

  • Stress Conditions: Expose the sample to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 100 °C) for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Logical Relationship in Forced Degradation Studies

Forced_Degradation_Logic cluster_Stress Application of Stress Conditions cluster_Analysis Analysis and Elucidation cluster_Outcome Outcome Stress_Conditions 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (Parent Compound) Acid Acidic Hydrolysis Stress_Conditions->Acid Base Basic Hydrolysis Stress_Conditions->Base Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Stress Stress_Conditions->Thermal Photo Photolytic Stress Stress_Conditions->Photo Analysis Stability-Indicating HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation_Products Separation and Quantification of Degradation Products Analysis->Degradation_Products Pathway_Elucidation Identification of Degradant Structures and Elucidation of Degradation Pathways Degradation_Products->Pathway_Elucidation Outcome Comprehensive Understanding of Chemical Stability and Degradation Profile Pathway_Elucidation->Outcome

Caption: Logical flow of a forced degradation study.

Synthesis and Potential Impurities

Conclusion and Future Directions

The thermodynamic stability of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a critical parameter that must be thoroughly investigated to ensure its suitability for any application. This guide has outlined a robust, multi-pronged approach for its characterization. By combining thermal analysis techniques like TGA and DSC with comprehensive forced degradation studies, a detailed understanding of both the physical and chemical stability of this molecule can be achieved.

Future work should focus on the experimental execution of these protocols to generate empirical data for this specific compound. Furthermore, characterization of any identified degradation products is essential for a complete stability profile. This foundational knowledge will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any resulting products.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Resolve Mass.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, April 2).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Resolve Mass.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021, May 1). International Journal of Pharmaceutical Sciences and Research.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • DSC Studies on Organic Melting Temperature Standards. (n.d.).
  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. (n.d.). PMC.
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing.
  • Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. (n.d.). Semantic Scholar.
  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry.

Sources

literature review on 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid not merely as a sequence of chemical reactions, but as a system of engineered molecular interactions. This specific β-hydroxy acid—characterized by its p-tolyl group and a sterically demanding gem-dimethyl moiety at the α-position—is a highly valuable building block in the development of fibrate analogs, statin derivatives, and complex macrolides.

In this technical guide, we will deconstruct the two primary synthetic pathways to access this molecule: the Direct Lithium Enediolate Aldol Addition and the Reformatsky Homologation . By analyzing the causality behind each experimental parameter, this whitepaper provides a self-validating framework for researchers to optimize yield, scalability, and purity.

Mechanistic Pathways & Causality

Route A: Direct Lithium Enediolate Aldol Addition

The direct aldol addition constructs the target molecule in a single step by reacting isobutyric acid with 4-methylbenzaldehyde[1]. However, carboxylic acids are notoriously difficult to utilize as nucleophiles due to their acidic proton (pKa ~4.8).

The Causality of Reagent Selection: To overcome this, we employ two equivalents of Lithium Diisopropylamide (LDA). The first equivalent acts as a simple base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent performs a kinetic deprotonation at the α-carbon (pKa ~29) to generate a highly reactive lithium enediolate [2]. We run this generation at cryogenic temperatures (-78 °C) to prevent the enediolate from decomposing or undergoing unwanted side reactions.

Aldol N1 Isobutyric Acid N2 Lithium Enediolate N1->N2 2 eq LDA -78°C N4 Alkoxide Intermediate N2->N4 Nucleophilic Attack N3 4-Methylbenzaldehyde N3->N4 Electrophile N5 Target β-Hydroxy Acid N4->N5 H3O+ Quench

Fig 1: Lithium enediolate-mediated aldol addition pathway.

Route B: Reformatsky-Type Homologation

For process-scale applications, the cryogenic requirements of Route A are often prohibitive. Route B utilizes the Reformatsky reaction, reacting ethyl 2-bromo-2-methylpropanoate with metallic zinc to form a zinc enolate, which then attacks 4-methylbenzaldehyde[3].

The Causality of Metal Selection: Why use Zinc instead of Magnesium (Grignard) or Lithium? Zinc enolates are significantly less nucleophilic. This attenuated reactivity ensures that the enolate selectively attacks the highly electrophilic aldehyde rather than the ester carbonyl of another starting material molecule, thereby suppressing self-condensation. The resulting β-hydroxy ester is subsequently saponified to yield the final acid.

Reformatsky R1 Ethyl 2-bromo- 2-methylpropanoate R2 Zinc Enolate (Reformatsky Reagent) R1->R2 Zn(0), THF Reflux R4 β-Hydroxy Ester R2->R4 Aldol Addition R3 4-Methylbenzaldehyde R3->R4 Electrophile R5 Target β-Hydroxy Acid R4->R5 1. LiOH 2. HCl

Fig 2: Reformatsky homologation and subsequent saponification workflow.

Comparative Analysis of Synthetic Routes

To guide your process development strategy, the following table synthesizes the quantitative and qualitative data comparing both methodologies.

ParameterRoute A: Lithium Enediolate AldolRoute B: Reformatsky Homologation
Overall Yield 65 - 75%70 - 85% (Over 2 steps)
Step Count 1 (Direct to Acid)2 (Addition + Saponification)
Atom Economy HighModerate (Loss of EtOH and ZnBr₂ waste)
Temperature Profile Cryogenic (-78 °C)Reflux (65 °C) to Ambient
Scalability Poor to Moderate (Exothermic quench)Excellent (Robust, thermally stable)
Primary Byproducts Unreacted starting materialsWurtz coupling products (minor)

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Protocol A: Direct Aldol Addition via Lithium Enediolate
  • LDA Generation: To a flame-dried Schlenk flask under N₂, add anhydrous THF (10 mL/mmol) and diisopropylamine (2.2 equiv). Cool to -78 °C. Dropwise add n-butyllithium (2.1 equiv, 2.5 M in hexanes). Stir for 30 minutes.

  • Enediolate Formation: Slowly add isobutyric acid (1.0 equiv) neat. The solution will briefly exotherm. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete dianion formation.

    • IPC 1 (Validation): Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR; the complete disappearance of the α-proton signal confirms successful enediolate formation.

  • Electrophilic Addition: Re-cool the system to -78 °C. Add 4-methylbenzaldehyde (1.05 equiv) dropwise[1]. Stir for 2 hours at -78 °C, then allow the system to slowly warm to room temperature overnight.

  • Quench & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 2 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (Hexanes/EtOAc).

Protocol B: Reformatsky Homologation & Saponification

Step 1: Reformatsky Addition

  • Zinc Activation: In a dry flask equipped with a reflux condenser, add Zinc dust (1.5 equiv). Activate the zinc by adding 1,2-dibromoethane (0.05 equiv) and TMSCl (0.05 equiv) in anhydrous THF, heating briefly to reflux. Causality: This strips the inert ZnO layer, exposing the reactive Zn(0) surface.

  • Reagent Addition: Add 4-methylbenzaldehyde (1.0 equiv)[3]. Heat the mixture to 60 °C. Slowly add ethyl 2-bromo-2-methylpropanoate (1.2 equiv) via syringe pump over 1 hour.

    • IPC 2 (Validation): The reaction should sustain a mild, spontaneous reflux. If bubbling stops, pause the addition to prevent reagent pooling, which leads to runaway exotherms.

  • Workup: Once complete (verify via TLC), cool to room temperature and quench with 1M HCl. Extract with MTBE, dry, and concentrate to yield the intermediate ester.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (3.0 equiv). Stir vigorously at 40 °C for 12 hours.

    • IPC 3 (Validation): LC-MS must show complete disappearance of the ester mass peak and the emergence of the[M-H]⁻ ion for the target acid.

  • Isolation: Concentrate to remove THF. Acidify the aqueous phase to pH 2 with 2M HCl. The target 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Tricarbonyl(h6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of b-Lactones MDPI - Molecules[Link][2]

  • WO2018138362A1 - N-{methyl}-2-(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)acetamide derivatives and related compounds Google Patents[3]

Sources

in vitro toxicity studies of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Foreword: A Proactive Approach to Preclinical Safety

In the landscape of modern drug discovery and chemical safety assessment, a paradigm shift towards predictive, human-relevant in vitro methodologies is not just an ethical imperative but a scientific and economic necessity.[1] The focus of this guide, 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, represents a novel chemical entity for which public-domain toxicity data is scarce.[2] This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously evaluate its safety profile. We will eschew a one-size-fits-all template, instead adopting a tiered, logic-driven approach that builds in complexity, ensuring that each experimental choice is justified and each protocol is robust and self-validating. This guide is grounded in the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T), providing not just the "how" but the critical "why" behind each step.

Foundational Steps: Physicochemical Characterization and Preparation

Before commencing any biological assay, a thorough understanding of the test article's physicochemical properties is paramount for data integrity and reproducibility.

1.1 Rationale for Characterization The solubility, stability, and purity of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid will directly impact its behavior in aqueous cell culture media. Undissolved compound can lead to inaccurate concentration assessments and physical artifacts, while degradation can result in evaluating the toxicity of unknown byproducts.

1.2 Essential Protocols

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for confirming the identity and purity of the compound. A purity level of >98% is recommended.

  • Solubility Determination: The compound's solubility should be determined in both aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common solvents like Dimethyl Sulfoxide (DMSO). This will inform the preparation of stock solutions and the maximum achievable concentration in cell culture media, ensuring that the solvent concentration in the final assay does not exceed non-toxic levels (typically <0.5%).

  • Stability Analysis: The stability of the compound in the chosen vehicle (e.g., DMSO) and in the final cell culture medium should be assessed over the time course of the planned experiments (e.g., 24, 48, 72 hours) at 37°C. This can be achieved by incubating the compound under assay conditions and analyzing its concentration at various time points using HPLC.

Tier 1: General Cytotoxicity Screening - The Gateway Assessment

The initial step in toxicological profiling is to determine the concentration range at which the compound elicits a general cytotoxic response. This provides a foundational dose-response curve from which to design more specific, mechanistic assays.

2.1 The Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[4] The quantity of formazan produced is directly proportional to the number of metabolically active cells.[4]

2.2 Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed 1. Seed Cells in 96-well plate (e.g., HEK293, Balb/c 3T3) incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 add_compound 4. Add Compound to Wells (Include vehicle & positive controls) seed->add_compound prepare_compound 3. Prepare Serial Dilutions of Test Compound prepare_compound->add_compound incubate2 5. Incubate 24h, 48h, or 72h add_compound->incubate2 add_mtt 6. Add MTT Reagent add_compound->add_mtt incubate3 7. Incubate 3-4h add_mtt->incubate3 add_solubilizer 8. Add Solubilization Solution (e.g., DMSO, isopropanol) incubate3->add_solubilizer read_plate 9. Read Absorbance (e.g., 570 nm) add_solubilizer->read_plate

Caption: Workflow for the MTT-based general cytotoxicity screening assay.

2.3 Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293) and a rodent fibroblast line (e.g., Balb/c 3T3, as recommended by OECD for starting dose estimation) into a 96-well plate at a pre-determined optimal density.[5] Allow cells to adhere and enter logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution series of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid in the appropriate cell culture medium. A typical starting range would be from 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for various time points, typically 24 and 48 hours, to assess time-dependent effects.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

2.4 Data Presentation: Hypothetical IC50 Values

Cell LineExposure TimeIC50 (µM) [95% CI]
HEK29324 hours150.5 [135.2 - 167.8]
HEK29348 hours95.8 [88.1 - 104.2]
Balb/c 3T324 hours182.3 [165.9 - 200.1]
Balb/c 3T348 hours125.6 [112.5 - 140.2]

Tier 2: Organ-Specific Toxicity Assessment

With the baseline cytotoxicity established, the next logical step is to investigate potential toxicity in organ-specific cell models that are highly relevant to human drug-induced organ injury. Hepatotoxicity and cardiotoxicity are two of the leading causes for drug attrition.[6][7]

Hepatotoxicity Assessment

3.1.1 Rationale and Model Selection Drug-induced liver injury (DILI) is a major concern in drug development.[7] The human hepatoma cell line HepG2 is a widely used and well-characterized model for in vitro hepatotoxicity screening due to its human origin and expression of some drug-metabolizing enzymes.[8][9][10] For a more physiologically relevant system, primary human hepatocytes or 3D liver spheroids can be used, as they maintain hepatocyte-specific functions for longer periods.[7]

3.1.2 Multiparametric High-Content Analysis (HCA) A powerful approach for assessing hepatotoxicity is High-Content Analysis (HCA), which uses automated fluorescence microscopy to simultaneously measure multiple cellular parameters associated with liver injury.[8]

3.1.3 HCA Experimental Protocol

  • Cell Culture: Plate HepG2 cells in 96- or 384-well imaging-compatible plates.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound, typically from the IC10 to the IC90 values derived from the Tier 1 cytotoxicity screen. Include known hepatotoxicants (e.g., acetaminophen, chlorpromazine) as positive controls.

  • Staining: After a 24- or 48-hour incubation, fix the cells and stain with a cocktail of fluorescent dyes targeting key toxicity indicators:

    • Hoechst 33342: Stains the nucleus to assess cell number and nuclear morphology (size, condensation).

    • TMRM (Tetramethylrhodamine, Methyl Ester): Measures mitochondrial membrane potential, a sensitive indicator of mitochondrial dysfunction.[8]

    • BODIPY 493/503: Stains neutral lipids to detect steatosis (lipid accumulation).

    • CellROX Green: Detects oxidative stress by measuring reactive oxygen species (ROS).

  • Imaging and Analysis: Acquire images using an HCA instrument. Image analysis software is then used to quantify the fluorescence intensity and morphological features for each parameter on a per-cell basis.

3.1.4 Data Presentation: Hypothetical HCA Results

Concentration (µM)Cell Count (% of Control)Mitochondrial Potential (% of Control)Oxidative Stress (Fold Change)
0 (Vehicle)100%100%1.0
1098%95%1.2
5092%75%2.5
10065%40%4.8
20030%15%6.2
Cardiotoxicity Assessment

3.2.1 Rationale and Model Selection Cardiotoxicity is a primary reason for the withdrawal of approved drugs.[6][11] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant and predictive in vitro model because they form a synchronously beating monolayer and express the key ion channels involved in the human cardiac action potential.[12] This makes them superior to animal models or single-channel expression systems for detecting proarrhythmic risk.[11]

3.2.2 Key Assays for Cardiotoxicity

  • Calcium Flux Assay: This assay measures changes in intracellular calcium transients, which are fundamental to cardiomyocyte contraction.[6][12] Alterations in peak amplitude, frequency, or duration can indicate positive or negative inotropic effects or arrhythmogenic potential.

  • Multi-Electrode Array (MEA): MEA systems measure the extracellular field potential of the hiPSC-CM monolayer, providing data analogous to an electrocardiogram (ECG). This allows for the detection of changes in beat rate, field potential duration (analogous to the QT interval), and arrhythmias.

3.2.3 Experimental Workflow: hiPSC-CM Calcium Flux Assay

Calcium_Flux_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis plate_cm 1. Plate hiPSC-CMs (e.g., 384-well plate) culture_cm 2. Culture until synchronous beating plate_cm->culture_cm load_dye 3. Load with Calcium-sensitive dye (e.g., Fluo-4 AM) culture_cm->load_dye baseline 4. Record Baseline Ca2+ Transients load_dye->baseline add_compound 5. Add Test Compound baseline->add_compound post_treatment 6. Record Post-Treatment Ca2+ Transients add_compound->post_treatment analyze 7. Analyze Waveform Parameters: - Beat Rate - Peak Amplitude - Peak Duration post_treatment->analyze

Caption: Workflow for assessing cardiotoxicity using hiPSC-CMs and a calcium flux assay.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to assess a compound's potential to damage genetic material, which can lead to heritable diseases or cancer.[13] A standard in vitro battery consists of a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[14][15]

Bacterial Reverse Mutation Assay (Ames Test)

4.1.1 Principle The Ames test uses several strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] The assay detects mutagens that cause a reverse mutation, restoring the ability of the bacteria to grow on an amino-acid-deficient medium.[13][15] The test is conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

4.1.2 Abbreviated Protocol

  • Preparation: Mix the test compound at various concentrations with the bacterial tester strain and either the S9 metabolic activation mix or a control buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the vehicle control.

In Vitro Micronucleus Assay

4.2.1 Principle The in vitro micronucleus assay identifies substances that cause chromosomal damage.[16] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[15][16] Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

4.2.2 Experimental Workflow

Micronucleus_Workflow start 1. Culture Mammalian Cells (e.g., TK6, CHO, or human lymphocytes) treat 2. Treat with Test Compound (+/- S9 metabolic activation) start->treat cyto_b 3. Add Cytochalasin B (Blocks cytokinesis, creates binucleated cells) treat->cyto_b harvest 4. Harvest Cells (After one full cell cycle) cyto_b->harvest stain 5. Stain with DNA Dye (e.g., Acridine Orange or DAPI) harvest->stain score 6. Score Micronuclei in binucleated cells via microscopy or flow cytometry stain->score

Caption: High-level workflow for the in vitro micronucleus assay.

4.2.3 Data Interpretation A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells. This assay is highly sensitive for detecting both clastogens and aneugens.[16] Modern flow cytometry-based methods can significantly increase the throughput and objectivity of this assay compared to manual microscopic scoring.[17]

Integrated Data Interpretation and Risk Assessment

The true power of this tiered approach lies in the integrated analysis of all data. No single assay can define a compound's safety profile.[16]

  • Relating Cytotoxicity to Specific Toxicity: Are the concentrations causing hepatotoxicity or cardiotoxicity significantly lower than those causing general cytotoxicity in a non-specialized cell line like HEK293? If so, this suggests a specific organ toxicity mechanism rather than a general effect on cell viability.

  • Genotoxicity Potential: A positive result in either the Ames or micronucleus assay is a significant red flag for carcinogenic potential and requires careful consideration. The nature of the genotoxic effect (mutagen vs. clastogen) can provide further mechanistic insight.

  • Dose-Response Relationship: The steepness and threshold of the dose-response curves are critical. A compound with a steep curve and a low no-observed-adverse-effect-level (NOAEL) in vitro is of greater concern.

  • Regulatory Context: The results should be interpreted in the context of established guidelines from bodies like the Organisation for Economic Co-operation and Development (OECD), whose test guidelines provide a framework for regulatory acceptance.[18][19][20]

Conclusion

This technical guide outlines a robust, multi-tiered strategy for the in vitro toxicological evaluation of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid. By progressing from broad cytotoxicity screening to specific, mechanistic assays for hepatotoxicity, cardiotoxicity, and genotoxicity, this framework allows for a comprehensive risk assessment early in the development process. This proactive, science-driven approach not only enhances safety and reduces reliance on animal testing but also provides the critical data needed to make informed decisions, ultimately accelerating the journey of promising new chemical entities from the laboratory to the clinic.

References

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC.
  • In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. PMC.
  • Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. NC3Rs.
  • Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. Axol Bioscience.
  • High throughput assessment of cardiotoxicity in iPSC-derived cardiomyocytes. Ncardia.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • High-content analysis of in vitro hepatocyte injury induced by various hep
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • In vitro assays for developmental neurotoxicity. OECD.
  • HepG2-based Cytotoxicity Assay Service.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed.
  • OECD Guidelines for the Testing of Chemicals. Wikipedia.
  • Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. Benchchem.
  • Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultiv
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral System
  • In Vitro and in Vivo Studies. CMIC Group.
  • OECD Guidelines for the Testing of Chemicals, Section 4. OECD.
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  • Guidelines for the Testing of Chemicals. OECD.
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  • Genotoxicity testing of drugs | High-throughput assay. Miltenyi Biotec.
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  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the prolifer
  • Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev.
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  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
  • 3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID AldrichCPR. Sigma-Aldrich.
  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
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An In-depth Technical Guide to the Crystallographic Data of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylpropanoic Acid Derivatives

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid belongs to the broader class of arylpropanoic acid derivatives. This class of compounds is of significant interest in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Well-known members of this family, such as ibuprofen and naproxen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] The therapeutic effects of these drugs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1]

Beyond their anti-inflammatory applications, research has shown that arylpropanoic acid derivatives possess a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer properties.[1][2][3] The versatility of the arylpropanoic acid scaffold makes it a valuable starting point for the development of new therapeutic agents. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drugs.

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, including a plausible synthetic route, a discussion of its expected crystallographic properties based on analogous structures, and its potential applications in drug development. While, to date, the specific crystal structure of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), this guide will leverage data from closely related compounds to provide valuable insights for researchers in the field.

Synthesis and Crystallization

The synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can be approached through several established organic chemistry methodologies. A plausible synthetic route, adapted from general methods for the synthesis of 3-arylpropanoic acid derivatives, is outlined below. One common approach involves the hydroarylation of a suitable propenoic acid derivative.[4]

Proposed Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product p_tolyl_aldehyde p-Tolualdehyde aldol_condensation Aldol Condensation p_tolyl_aldehyde->aldol_condensation isobutyric_acid_ester Ester of Isobutyric Acid isobutyric_acid_ester->aldol_condensation hydrolysis Hydrolysis aldol_condensation->hydrolysis Intermediate target_molecule 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid hydrolysis->target_molecule

Caption: Proposed synthetic workflow for 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)
  • Aldol Condensation: To a solution of an ester of isobutyric acid in an appropriate solvent (e.g., tetrahydrofuran), a strong base such as lithium diisopropylamide (LDA) is added at low temperature (-78 °C) to form the enolate. p-Tolualdehyde is then added dropwise to the enolate solution. The reaction is allowed to proceed until completion, followed by quenching with an aqueous solution of ammonium chloride.

  • Ester Hydrolysis: The crude product from the aldol condensation is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification and Crystallization: The crude 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is purified by recrystallization. Suitable solvent systems for crystallization of carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene. Slow evaporation of the solvent at room temperature is expected to yield single crystals suitable for X-ray diffraction analysis.

Crystallographic Analysis: A Comparative Approach

In the absence of a published crystal structure for the title compound, we can infer its likely crystallographic properties by examining the structures of closely related molecules.

Comparative Structures
  • 3-(2-Hydroxyphenyl)propionic acid: This compound crystallizes in the monoclinic space group P2₁/c.

  • 3-(p-Tolyl)propionic acid: The Crystallography Open Database (COD) contains an entry for this compound (COD ID: 1516539).[5]

Expected Crystal Packing and Hydrogen Bonding

Carboxylic acids in the solid state commonly form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. It is highly probable that 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid will exhibit this structural motif. The hydroxyl group at the 3-position provides an additional site for hydrogen bonding, potentially leading to the formation of more extended hydrogen-bonded networks, such as chains or sheets.

cluster_dimer Expected Hydrogen-Bonded Dimer cluster_chain Potential Extended Network via Hydroxyl Group mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 H-bond mol2->mol1 H-bond mol3 ...-OH---O(H)-R'-... mol4 ...-OH---O(H)-R'-... mol3->mol4 H-bond

Caption: Potential hydrogen bonding patterns in the crystal structure.

Predicted Crystallographic Parameters

Based on the analysis of similar structures, the following crystallographic parameters can be reasonably expected:

ParameterExpected Value/SystemRationale
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of similar size and functionality.
Space Group Centrosymmetric (e.g., P2₁/c, P-1)The molecule is chiral, but it is likely to crystallize as a racemic mixture in a centrosymmetric space group.
Key Bond Lengths C=O: ~1.20-1.25 ÅC-O: ~1.30-1.35 ÅC-C (propanoic chain): ~1.50-1.54 ÅThese values are typical for carboxylic acids and alkanes.
Key Bond Angles O-C=O: ~120-125°C-C-C (propanoic chain): ~109.5°Reflects the sp² hybridization of the carboxyl carbon and sp³ hybridization of the chain carbons.
Torsion Angles The conformation of the propanoic acid chain and the orientation of the p-tolyl group will be influenced by steric hindrance from the gem-dimethyl groups and crystal packing forces.

Potential Applications in Drug Development

The structural features of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid suggest several potential applications in drug discovery and development.

  • Anti-inflammatory Agents: As an arylpropanoic acid derivative, this compound is a candidate for development as a novel NSAID. The specific substitutions on the propanoic acid chain and the aromatic ring may influence its selectivity for COX-1 versus COX-2 enzymes, potentially leading to a more favorable side-effect profile.

  • Anticancer Therapeutics: Some arylpropanoic acid derivatives have demonstrated anticancer activity through mechanisms that are independent of COX inhibition.[6] The title compound could be investigated for its potential to modulate signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: There is growing interest in the antimicrobial properties of arylpropanoic acid derivatives.[4][7] The unique structure of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid may confer activity against various bacterial or fungal pathogens.

Conclusion

While the definitive crystal structure of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid remains to be determined, this in-depth technical guide provides a robust framework for its synthesis, crystallization, and expected structural properties based on a comparative analysis of related compounds. The insights into its potential hydrogen bonding patterns, key structural parameters, and promising applications in drug development offer a valuable resource for researchers. The determination of its actual crystal structure through X-ray diffraction would be a significant contribution to the field, enabling more precise structure-based drug design and a deeper understanding of the structure-activity relationships within the versatile class of arylpropanoic acid derivatives.

References

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Preliminary Investigation of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a systematic, multi-phase strategic framework for the preliminary bioactivity screening of the novel compound, 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid. Recognizing the absence of established biological data for this molecule, the proposed workflow is designed to efficiently and rigorously assess its therapeutic potential, beginning with foundational characterization and progressing through targeted in vitro and in vivo assays. This document serves as a comprehensive roadmap for research teams, providing not only detailed experimental protocols but also the underlying scientific rationale to guide decision-making in the early stages of drug discovery. The core objective is to generate a robust preliminary data package to support a go/no-go decision for further preclinical development.

Foundational Assessment: Characterization and In Silico Prediction

Before committing resources to extensive biological testing, a foundational understanding of the target molecule is paramount. This initial phase ensures data integrity and provides a predictive framework to guide subsequent experimental design.

Physicochemical Characterization and Purity Analysis

The reliability of all subsequent biological data is contingent upon the purity and known physicochemical properties of the test compound.

  • Rationale: Impurities can lead to false-positive or false-negative results, while properties like solubility dictate formulation strategies for both in vitro and in vivo studies.

  • Core Protocols:

    • Purity Confirmation: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm >95% purity.

    • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to verify the chemical structure.

    • Solubility Assessment: Determination of solubility in common laboratory solvents (e.g., DMSO, ethanol, PBS) to establish appropriate stock solution and vehicle controls.

    • Lipophilicity: Experimental or computational determination of the LogP (octanol-water partition coefficient) to predict membrane permeability.

In Silico Bioactivity and ADMET Profiling

Computational modeling offers a rapid, cost-effective method to generate initial hypotheses regarding the compound's potential biological targets and drug-like properties.[1][2][3]

  • Rationale: Predicting potential protein targets helps to focus the initial in vitro screening on the most relevant biological assays. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can identify potential liabilities before significant resources are invested.[2][3]

  • Recommended Platforms:

    • Target Prediction: SwissTargetPrediction or similar tools to identify potential protein targets based on 2D and 3D structural similarity to known ligands.[4]

    • Drug-Likeness & ADMET: SwissADME or admetSAR to evaluate properties such as Lipinski's Rule of Five, bioavailability, blood-brain barrier penetration, and potential toxicity flags.[2][5]

In Vitro Bioactivity Screening: A Tiered Approach

This phase employs a battery of cell-based and biochemical assays to identify and validate the biological activity of the compound. The workflow is designed to first establish a safe therapeutic window and then screen for broad-spectrum bioactivities.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Preliminary In Vivo Assessment A Compound Synthesis & Physicochemical Characterization B In Silico Screening (Target & ADMET Prediction) C Cytotoxicity Assessment (MTT Assay) Determine Non-Toxic Concentration Range B->C Hypothesis Generation D Anti-inflammatory Screening (Griess Assay, COX Inhibition) C->D Inform Dosing E Anticancer Screening (Clonogenic Assay) C->E Inform Dosing F Other Hypothesis-Driven Assays (Based on In Silico Hits) C->F Inform Dosing G Target Validation (Western Blot) Confirm Protein Level Changes D->G I Acute Toxicity Study D->I Strong Positive Data E->G E->I Strong Positive Data H Signaling Pathway Analysis (e.g., NF-κB, MAPK) G->H J Efficacy Model (e.g., Carrageenan-Induced Paw Edema) I->J Determine Safe Dose

Caption: A multi-phase workflow for preliminary bioactivity investigation.

Mandatory First Step: Cytotoxicity Assessment
  • Rationale: Determining the concentration at which the compound induces cell death is essential for distinguishing targeted bioactivity from non-specific toxicity in subsequent assays. The MTT assay is a robust, widely used colorimetric method for this purpose.[6][7][8]

  • Experimental Protocol: MTT Assay for Cell Viability [9][10]

    • Cell Seeding: Plate selected cell lines (e.g., a non-cancerous line like HEK293 and relevant cancer lines like MCF-7 or A549) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, and 72 hours. Include vehicle-only controls.

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[11]

    • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[9]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Table 1: Example Data Summary for Cytotoxicity (IC50 in µM)

Cell Line24 hours48 hours72 hours
HEK293 (Non-cancerous)>10095.488.2
MCF-7 (Breast Cancer)85.162.545.3
A549 (Lung Cancer)92.370.151.7
Screening for Anti-Inflammatory Activity
  • Rationale: Chronic inflammation is implicated in numerous diseases. Key indicators of an inflammatory response include the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay provides a simple and reliable method to quantify nitrite, a stable breakdown product of NO.[12][13]

  • Experimental Protocol: Griess Assay for Nitric Oxide Production

    • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

    • Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulation: Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS). Include control wells with cells only, cells + LPS, and cells + a known inhibitor (e.g., L-NAME).

    • Incubation: Incubate the plates for 24 hours at 37°C.

    • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine).[14]

    • Data Acquisition: After a 10-15 minute incubation in the dark, measure the absorbance at 540 nm.[14][15]

    • Analysis: Quantify nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.

Screening for Anticancer Activity
  • Rationale: While the MTT assay indicates acute cytotoxicity, the clonogenic assay assesses the long-term ability of a single cell to proliferate and form a colony, providing a more stringent measure of anti-proliferative effects.[16][17]

  • Experimental Protocol: Clonogenic Survival Assay [18][19]

    • Cell Seeding: Plate a low, predetermined number of cancer cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.[19]

    • Treatment: Allow cells to attach for several hours, then treat with various concentrations of the compound for 24 hours.

    • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.[18]

    • Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 6% glutaraldehyde. Stain with 0.5% crystal violet.[17][18]

    • Colony Counting: Count all colonies containing at least 50 cells.

    • Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the compound's effect on cell survival.

Mechanistic Elucidation

If significant bioactivity is confirmed in the screening phase, the subsequent step is to investigate the underlying molecular mechanism.

Target Validation and Pathway Analysis via Western Blot
  • Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. This is crucial for validating if the compound affects the expression or activation (e.g., phosphorylation) of proteins in a signaling pathway predicted by in silico analysis or implicated by the in vitro assay results (e.g., proteins in the NF-κB pathway for inflammation).[20][21]

  • Experimental Protocol: Western Blotting

    • Protein Extraction: Treat cells with the compound at an effective concentration. Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, COX-2, β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Perform densitometric analysis to quantify band intensity, normalizing to a loading control like β-actin.

Diagram 2: Hypothetical Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates p65_p50_IκB p65/p50-IκBα (Inactive) IKK->p65_p50_IκB phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) p65_p50_IκB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes induces transcription Compound Test Compound Compound->IKK Inhibition?

Caption: Postulated mechanism: Inhibition of the IKK complex in the NF-κB pathway.

Preliminary In Vivo Assessment

Promising in vitro data must be validated in a whole-organism model to assess efficacy and safety.

  • Rationale: In vivo models provide critical information on a compound's bioavailability, metabolism, and efficacy in a complex physiological environment. The carrageenan-induced paw edema model is a standard, highly reproducible assay for evaluating acute anti-inflammatory activity.[24][25][26]

  • Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [27][28]

    • Acclimatization & Grouping: Acclimatize male Wistar rats for at least one week. Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound (at least three different doses).

    • Compound Administration: Administer the vehicle, positive control, or test compound orally or via intraperitoneal injection 1 hour prior to carrageenan injection.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar surface of the right hind paw.[29][30]

    • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Analysis: Calculate the percentage increase in paw volume for each animal and the percentage inhibition of edema for each treatment group compared to the vehicle control.

Conclusion and Strategic Next Steps

The systematic execution of this multi-phase investigational plan will yield a comprehensive preliminary dataset on the bioactivity of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid. The results will establish its cytotoxic profile, identify potential anti-inflammatory or anti-cancer activities, offer initial insights into its mechanism of action, and provide a first look at its efficacy in a living system. A positive outcome from this preliminary investigation would provide a strong rationale for advancing the compound to more detailed preclinical studies, including lead optimization, pharmacokinetic profiling, and evaluation in chronic disease models.

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Sources

discovery and historical background of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Potential Significance of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, a substituted β-hydroxy carboxylic acid. While specific historical data on the discovery of this particular molecule is not extensively documented in public literature, this guide elucidates its chemical context, likely synthetic origins, and potential areas of scientific interest. The document delves into the foundational synthetic methodologies, namely the Reformatsky and Ivanov reactions, that are instrumental in the preparation of its structural class. By examining the broader family of arylpropanoic acids, this guide also explores the potential pharmacological relevance and applications for researchers and drug development professionals.

Introduction: The Chemical and Pharmacological Landscape

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid belongs to the class of β-hydroxy carboxylic acids, a group of compounds characterized by a hydroxyl group on the beta carbon relative to a carboxyl group. This structural motif is a common feature in many biologically active molecules and natural products. The presence of a tolyl (4-methylphenyl) group and gem-dimethyl substitution on the α-carbon creates a specific stereochemical and electronic environment that can influence its chemical reactivity and biological interactions.

Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, most notably including the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The introduction of a β-hydroxy group, as seen in the title compound, can modulate the molecule's polarity, metabolic stability, and receptor-binding capabilities. While this specific compound is not a widely known therapeutic agent, its structural analogues have been investigated for various biological activities, including anticancer properties.[2][3]

Physicochemical Properties

PropertyValueSource
CAS Number 336185-26-3[4][5][6][7]
Molecular Formula C₁₂H₁₆O₃[4]
Molecular Weight 208.25 g/mol [8] (for a related structure)
IUPAC Name 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid[6]

Historical and Mechanistic Foundations of Synthesis

The synthesis of β-hydroxy acids like 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is rooted in classic name reactions of organic chemistry. The most probable synthetic routes involve the formation of a carbon-carbon bond between a carbonyl compound and an enolate or enolate equivalent.

The Reformatsky Reaction: A Century-Old Innovation

The discovery of the Reformatsky reaction in 1887 by Russian chemist Sergey Reformatsky marked a significant advancement in the synthesis of β-hydroxy esters.[9] The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[10]

The key to the reaction is the in-situ formation of an organozinc reagent, often called a Reformatsky enolate. Zinc metal inserts into the carbon-halogen bond of the α-halo ester through an oxidative addition.[10][11] This organozinc compound is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule.[10] The reaction then proceeds via a nucleophilic addition to the carbonyl carbon of the aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester, which can be hydrolyzed to the corresponding carboxylic acid.

The mechanism generally proceeds through a six-membered chair-like transition state, which can influence the stereochemical outcome of the reaction.[10]

Reformatsky_Mechanism cluster_0 Step 1: Formation of the Reformatsky Enolate cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup R-CH(X)-COOR' α-halo ester Enolate [R-CH(ZnX)-COOR'] Reformatsky Enolate R-CH(X)-COOR'->Enolate + Zn Zn Zinc metal Ketone R''₂C=O (Ketone/Aldehyde) Alkoxide R''₂C(OZnX)-CH(R)-COOR' Enolate_2->Alkoxide + R''₂C=O Product R''₂C(OH)-CH(R)-COOR' β-hydroxy ester Alkoxide_2->Product + H₃O⁺

Caption: General mechanism of the Reformatsky reaction.

The Ivanov Reaction: An Alternative Pathway

Discovered by the Bulgarian organic chemist Dimitar Ivanov Popov in 1931, the Ivanov reaction provides another route to β-hydroxy acids.[12] This reaction involves the use of a dianion (enediolate) of an aryl acetic acid, known as an Ivanov reagent. These reagents are typically prepared by treating an aryl acetic acid with at least two equivalents of a strong base, such as a Grignard reagent.

The Ivanov reagent then acts as a nucleophile, attacking an electrophile like an aldehyde or ketone. The reaction is noted for its high degree of stereoselectivity, often proceeding through a Zimmerman-Traxler six-membered chair-like transition state to give the anti-diastereomer as the major product.[12]

Proposed Synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

A plausible and efficient synthesis of the title compound can be achieved via a modified Reformatsky reaction.[13] This approach offers good control and utilizes readily available starting materials.

Synthetic Workflow

The synthesis would begin with the reaction of 4-methylacetophenone with an ester of 2-bromo-2-methylpropanoic acid in the presence of activated zinc. The resulting β-hydroxy ester is then saponified to yield the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Saponification start1 Ethyl 2-bromo-2-methylpropanoate start2 4-Methylacetophenone intermediate Ethyl 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate start1->intermediate start2->intermediate reagent1 Activated Zinc (Zn) reagent2 Solvent (e.g., THF) reagent1->intermediate reagent2->intermediate final_product 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid intermediate->final_product reagent3 Base (e.g., LiOH, NaOH) reagent3->final_product reagent4 Water/Alcohol reagent4->final_product workup Acidic Workup (H₃O⁺)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) until the color disappears.

  • Reaction Setup: To the activated zinc suspension, add a solution of 4-methylacetophenone in THF.

  • Addition of Haloester: Slowly add a solution of ethyl 2-bromo-2-methylpropanoate in THF to the flask via the dropping funnel. The reaction is often initiated by gentle heating.

  • Reaction Progression: Maintain the reaction mixture at reflux until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure β-hydroxy ester.

Step 2: Saponification to 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

  • Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of lithium hydroxide or sodium hydroxide.[14]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Final Product: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

Potential Applications and Future Research Directions

While specific biological data for 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is scarce, the broader class of related compounds offers insights into its potential applications.

  • Anti-inflammatory Agents: As a derivative of arylpropanoic acid, it could be investigated for anti-inflammatory properties, potentially as a COX inhibitor.[1][13]

  • Anticancer Research: Recent studies have shown that derivatives of 3-hydroxy-2,2-dimethylpropanoic acid can selectively inhibit the proliferation of colon cancer cells, possibly through mechanisms like histone deacetylase (HDAC) inhibition.[2][3] This suggests that the title compound could serve as a scaffold for developing new anticancer agents.

  • Neurodegenerative Disease: Other substituted 3-hydroxy-propionic acids have been studied for their effects on amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[15] The specific structural features of the title compound may warrant investigation in this area.

  • Chiral Building Blocks: The β-hydroxy acid moiety makes this compound a potentially valuable chiral building block in the synthesis of more complex molecules, such as protease inhibitors or peptide mimetics.[16]

Further research is required to elucidate the specific biological activity profile and therapeutic potential of this compound. Its synthesis via established methods makes it an accessible target for screening in various biological assays.

References

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  • Liu, W.-S., & Glover, G. I. (1979). Synthesis of 4-amino-3-hydroxy-6-methylheptanoic acid by a modified Reformatsky reaction. The Journal of Organic Chemistry, 44(22), 3872–3875. [Link]

  • Reformatsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Weltrowska, G., Lemieux, C., Chung, N. N., Wilkes, B. C., & Schiller, P. W. (2001). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. International Journal of Peptide Research and Therapeutics, 8(1), 35-41. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8976. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca - Semantic Scholar. (2024). Retrieved from [Link]

  • (PDF) Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). ResearchGate. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. (2024). Retrieved from [Link]

  • 3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. (2025). Retrieved from [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The synthesis of -hydroxy acids can be done starting with amino ... - Pearson. (n.d.). Retrieved from [Link]

  • CAS#:336185-26-3 | 3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid | Chemsrc. (n.d.). Retrieved from [Link]

  • 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem. (n.d.). Retrieved from [Link]

  • Dilber, S. P., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 615-629. [Link]

  • US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers - Google Patents. (n.d.).
  • 3-Hydroxypropionic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed. (2025). Retrieved from [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. (2014). Retrieved from [Link]

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Methodological & Application

Application Note: Directed Synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifiers: CAS 336185-26-3 [1] | Formula: C₁₂H₁₆O₃ | MW: 208.25 g/mol

Introduction & Mechanistic Rationale

The synthesis of sterically hindered β -hydroxy acids is a critical workflow in medicinal chemistry, as these motifs frequently serve as precursors to complex pharmacophores, including statin analogs and specialized macrolides.

The most direct and atom-economical route to 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is the directed aldol addition of the lithium enediolate of isobutyric acid to p-tolualdehyde [2].

Causality in Experimental Design

Unlike standard aldol reactions that utilize aldehydes or ketones, utilizing a carboxylic acid as the nucleophile requires the generation of a dianion (enediolate) .

  • Stoichiometry: Exactly 2.05 equivalents of Lithium Diisopropylamide (LDA) are required. The first equivalent deprotonates the relatively acidic carboxylic acid proton (pKₐ ~4.8) to form a lithium carboxylate. The second equivalent removes the less acidic α -proton (pKₐ ~29) to generate the reactive enediolate.

  • Temperature Control: The generation of the enediolate and subsequent addition must be conducted at -78 °C. This prevents the self-condensation of the aldehyde and suppresses the retro-aldol pathway, trapping the kinetic alkoxide product until the reaction is irreversibly quenched with acid.

G SM1 Isobutyric Acid Int1 Lithium Enediolate SM1->Int1 Deprotonation Reagent1 LDA (2.05 eq) -78 °C to 0 °C Reagent1->Int1 Int2 Lithium Alkoxide Int1->Int2 Aldol Addition SM2 p-Tolualdehyde -78 °C SM2->Int2 Product 3-Hydroxy-2,2-dimethyl- 3-(4-methylphenyl)propanoic acid Int2->Product Acidification Reagent2 Aqueous HCl Quench Reagent2->Product

Figure 1: Workflow for the directed aldol synthesis of the target beta-hydroxy acid.

Materials and Reagents

Note: All glassware must be oven-dried and purged with inert gas (Argon or N₂) prior to use to prevent quenching of the organolithium reagents [3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Isobutyric Acid88.111.008.81 g (100 mmol)Nucleophile Precursor
p-Tolualdehyde120.151.0512.6 g (105 mmol)Electrophile
LDA (2.0 M in THF/heptane)107.122.05102.5 mL (205 mmol)Strong Base
Tetrahydrofuran (THF)72.11-200 mLAnhydrous Solvent
Hydrochloric Acid (3M)36.46Excess~100 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-300 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Generation of the Lithium Enediolate
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, internal temperature probe, and an addition funnel. Purge the system with Argon.

  • Solvent & Substrate: Add anhydrous THF (100 mL) and isobutyric acid (8.81 g, 100 mmol) to the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Deprotonation: Transfer the LDA solution (102.5 mL, 205 mmol) to the addition funnel. Add the LDA dropwise over 45 minutes, maintaining the internal temperature below -65 °C to prevent localized boiling and decomposition.

  • Maturation: Once the addition is complete, remove the cooling bath and allow the reaction to warm to 0 °C for 30 minutes. Causality insight: This warming step ensures the complete formation of the dianion, as the second deprotonation is kinetically slower than the first.

Phase 2: Directed Aldol Addition
  • Recooling: Return the flask to the dry ice/acetone bath and cool back to -78 °C.

  • Electrophile Addition: Dissolve p-tolualdehyde (12.6 g, 105 mmol) in anhydrous THF (20 mL). Add this solution dropwise via syringe over 20 minutes.

  • Reaction Propagation: Stir the mixture at -78 °C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, visualizing with UV and KMnO₄ stain). The disappearance of the aldehyde indicates completion.

Phase 3: Quench and Workup
  • Acidic Quench: While still at -78 °C, rapidly add 50 mL of cold 3M HCl to quench the unreacted LDA and protonate the alkoxide/carboxylate. Caution: Highly exothermic. Ensure adequate venting.

  • Phase Separation: Remove the cooling bath and allow the mixture to reach room temperature. Transfer to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 100 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organics with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Phase 4: Purification
  • Crystallization: Dissolve the crude solid in a minimum amount of boiling toluene. Slowly cool to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Collect the resulting white crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Analytical Validation System

To ensure the integrity of the synthesized 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, the protocol mandates self-validation through the following expected analytical benchmarks:

Analytical MethodExpected Signals / ObservationsDiagnostic Value
¹H NMR (400 MHz, CDCl₃) δ 7.20 (d, 2H), 7.12 (d, 2H)Confirms the para-substituted aromatic ring.
δ 4.85 (s, 1H)Critical: Benzylic CH adjacent to the hydroxyl group.
δ 2.33 (s, 3H)Aromatic methyl group (p-tolyl).
δ 1.15 (s, 3H), 1.10 (s, 3H)Diastereotopic gem-dimethyl groups at the α -position.
¹³C NMR (100 MHz, CDCl₃) δ 181.5 (C=O), 137.2, 136.5, 128.8, 127.4, 78.2 (C-OH), 47.5 (C- α ), 22.1, 21.1, 19.5.Confirms the carbon skeleton and presence of the carboxylic acid.
Mass Spectrometry (ESI-) m/z 207.1 [M-H]⁻Confirms the molecular weight of the deprotonated acid.
Melting Point 128 - 130 °CAssesses crystalline purity.

References

  • Creger, P. L. (1970). Metalated carboxylic acids. II. Synthesis of β -hydroxy acids and derivatives. Journal of the American Chemical Society, 92(5), 1397-1398. URL:[Link]

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The accurate quantification of complex aromatic carboxylic acids is a critical requirement in pharmaceutical development and metabolomic profiling. 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (Chemical Formula: C₁₂H₁₆O₃, MW: ~208.25 g/mol ) is a structurally unique molecule presenting specific analytical challenges.

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct its physicochemical properties:

  • Carboxylic Acid Moiety (pKa ~4.5): This polar head is highly ionizable. If the mobile phase pH is near its pKa, the molecule will exist in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing, split peaks, and irreproducible retention times[1].

  • p-Tolyl (4-methylphenyl) Group: This aromatic ring provides a strong UV chromophore and significant hydrophobicity.

  • Gem-Dimethyl Group (Position 2): The bulky 2,2-dimethyl substitution creates steric hindrance, restricting the conformational flexibility of the propanoic acid backbone. This increases the molecule's overall lipophilicity (LogP) and can slow down mass transfer kinetics within the column pores.

  • Hydroxyl Group (Position 3): Adds a secondary polar interaction site, capable of hydrogen bonding with residual silanols on the stationary phase.

The Analytical Strategy: To achieve sharp, symmetrical peaks, the method must operate under strictly acidic conditions (pH ~2.5) to fully suppress the ionization of the carboxylic acid[1]. A reversed-phase C18 column combined with an elevated column temperature will overcome the mass transfer limitations imposed by the bulky gem-dimethyl group.

Quality by Design (QbD) Method Development

The development of this method follows a Quality by Design (QbD) workflow, ensuring that the final protocol is robust, reproducible, and ready for regulatory validation.

G A Analyte Profiling (pKa ~4.5, LogP ~2.5) B Column Selection (C18 Reversed-Phase) A->B C Mobile Phase Optimization (pH 2.5 Buffer + ACN) B->C D Gradient & Flow Rate (Scouting 5-95% B) C->D E Detection Strategy (UV 214 nm / 260 nm) D->E F Final Method Lock E->F

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Stationary Phase Selection

A high-density, end-capped C18 column (150 mm × 4.6 mm, 3.5 µm) is selected. End-capping is critical here; the secondary hydroxyl group on the analyte can interact with unreacted silanol groups on bare silica, causing peak tailing. A fully end-capped C18 phase minimizes these secondary interactions.

Mobile Phase & pH Control

To ensure the carboxylic acid remains >99% unionized, the mobile phase pH must be at least 2 units below its pKa[1].

  • Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.7). Formic acid provides excellent buffering capacity in this range and is volatile, making the method MS-compatible if required for future impurity profiling[2].

  • Organic Phase (B): Acetonitrile (ACN). ACN is preferred over methanol due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics for bulky aromatic compounds.

Detection Wavelength

The p-tolyl group exhibits a primary UV absorption band (E2) around 204-210 nm and a secondary (B) band around 254-260 nm. 214 nm is selected as the primary detection wavelength to maximize sensitivity (signal-to-noise ratio), while 260 nm can be utilized as a secondary wavelength for peak purity confirmation.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 × 4.6 mm, 3.5 µm (End-capped)Retains hydrophobic p-tolyl group; prevents silanol interactions.
Mobile Phase A 0.1% Formic Acid in H₂OSuppresses COOH ionization (pH < pKa).
Mobile Phase B Acetonitrile (HPLC Grade)Elution strength and low backpressure.
Elution Mode Gradient (See Protocol)Sharpens the peak and clears late-eluting hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 35°CImproves mass transfer of the bulky gem-dimethyl structure.
Detection UV at 214 nmMaximizes sensitivity via the aromatic chromophore.
Injection Vol 10 µLBalances sensitivity with column loading capacity.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs.

Step 1: Reagent Preparation
  • Mobile Phase A: Transfer 1.0 mL of MS-grade Formic Acid into 1000 mL of Type I ultrapure water (18.2 MΩ·cm). Mix thoroughly, filter through a 0.22 µm PTFE membrane, and degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution of the hydrophobic solid, and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 3: Gradient Program Setup

Program the HPLC pump with the following gradient to ensure baseline separation from potential synthetic precursors or degradation products:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte on the column head)

  • 2.0 - 10.0 min: 20% → 80% B (Linear ramp for elution)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80% → 20% B (Return to initial conditions)

  • 12.1 - 17.0 min: 20% B (Column re-equilibration)

Step 4: System Suitability Testing (SST)

Inject the 100 µg/mL Working Standard five (5) consecutive times. The system is validated for the run only if it meets the following criteria:

  • Retention Time (RT) %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful pH suppression of the carboxylic acid).

  • Theoretical Plates (N): ≥ 2000 (Confirms column efficiency).

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose in a regulated environment, it must be validated according to the updated ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [3].

G A ICH Q2(R2) Validation B Specificity (Peak Purity) A->B C Linearity & Range (R² > 0.999) A->C D Accuracy (Recovery %) A->D E Precision (Repeatability) A->E F Sensitivity (LOD/LOQ) A->F

Figure 2: Core validation parameters mandated by ICH Q2(R2) guidelines.

The validation strategy requires the execution of the following parameters:

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, diluent, and spiked sample. Utilize Photodiode Array (PDA) detection to assess peak purity.No interfering peaks at the analyte RT. Peak purity angle < Purity threshold[3].
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of analyte into a blank matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery across all levels must be between 98.0% and 102.0% [3].
Precision (Repeatability) Analyze 6 independent sample preparations at 100% nominal concentration on the same day by the same analyst.%RSD of the calculated assay values ≤ 2.0%.
Intermediate Precision Analyze 6 independent preparations on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
LOD and LOQ Determine via Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 (with precision ≤ 10% RSD).
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).SST criteria must still be met. %Assay change ≤ 2.0%.

By adhering to this framework, the analytical procedure guarantees that the quantification of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is scientifically sound, reproducible, and defensible throughout the drug development lifecycle.

References

  • [1] Title: A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form Source: Journal of Science & Technology URL: [Link]

  • [2] Title: Separation Science in Drug Development, Part 3: Analytical Development Source: Chromatography Online URL:[Link]

  • [3] Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Applications of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the applications of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid in the field of organic synthesis. The unique structural features of this molecule, namely its chiral center at the C3 position, the presence of a sterically demanding gem-dimethyl group, and the carboxylic acid functionality, make it a valuable tool for chemists. The gem-dimethyl group, in particular, is a common motif in many biologically active natural products and has been strategically employed by medicinal chemists to enhance target engagement, improve pharmacokinetic profiles, and restrict conformational flexibility, often leading to increased potency and selectivity.[1][2] This guide will delve into the synthesis of this versatile molecule and detail its applications as a chiral resolving agent and a stereochemical building block in the synthesis of advanced materials.

I. Synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

The synthesis of the target molecule can be approached from both a racemic and an enantioselective standpoint. A classic and reliable method for the racemic synthesis is the Reformatsky reaction, which allows for the formation of the β-hydroxy ester precursor. For enantioselective synthesis, the asymmetric reduction of a corresponding β-ketoester is a highly effective strategy.

A. Racemic Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of metallic zinc.[3][4][5][6] The organozinc intermediate, often referred to as a Reformatsky enolate, is less reactive than Grignard reagents or lithium enolates, which prevents self-condensation of the ester.[4][5]

Reaction Scheme:

G start r1 r1 start->r1 p-Tolualdehyde + Ethyl 2-bromo-2-methylpropanoate end p1 Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate r1->p1 1. Zn, THF 2. H3O+ p2 3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid p1->p2 LiOH, THF/H2O p2->end

Caption: Racemic synthesis of the target acid via the Reformatsky reaction.

Protocol 1: Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate

ReagentMolar Equiv.MW ( g/mol )Amount (mmol)Mass/Volume
Zinc dust1.565.38150.98 g
p-Tolualdehyde1.0120.15101.20 g (1.18 mL)
Ethyl 2-bromo-2-methylpropanoate1.2195.05122.34 g (1.73 mL)
Anhydrous Tetrahydrofuran (THF)---50 mL
1 M Hydrochloric Acid (HCl)---20 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (0.98 g, 15 mmol) and anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • In the dropping funnel, prepare a solution of p-tolualdehyde (1.20 g, 10 mmol) and ethyl 2-bromo-2-methylpropanoate (2.34 g, 12 mmol) in anhydrous THF (40 mL).

  • Add a small portion (approx. 5 mL) of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy suspension.

  • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour to ensure complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by slow, dropwise addition of 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate as a colorless oil.

Protocol 2: Hydrolysis to 3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic Acid

  • Dissolve the ester from Protocol 1 in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (2 molar equivalents) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic acid.

B. Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

The enantioselective synthesis of 3-aryl-3-hydroxypropanoic esters can be achieved with high enantiomeric excess through the asymmetric transfer hydrogenation of the corresponding β-ketoesters using a chiral ruthenium catalyst.[7]

Workflow for Enantioselective Synthesis:

G start p-Tolylacetyl chloride + Meldrum's acid step1 Acylation and Esterification start->step1 step2 Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate (β-ketoester) step1->step2 step3 Asymmetric Transfer Hydrogenation (Ru(II)/chiral ligand, HCOOH/Et3N) step2->step3 step4 Enantiomerically enriched Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate step3->step4 step5 Hydrolysis (LiOH, THF/H2O) step4->step5 end Enantiomerically pure 3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid step5->end

Caption: Enantioselective synthesis of the target acid.

Protocol 3: Asymmetric Transfer Hydrogenation

This protocol is adapted from the synthesis of similar chiral 3-aryl-3-hydroxypropanoic esters.[7]

ReagentMolar Equiv.Concentration
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate1.00.1 M in DMF
[RuCl2(p-cymene)]20.01-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine0.022-
Formic acid/Triethylamine azeotrope (5:2)5.0-

Procedure:

  • In a Schlenk flask, dissolve [RuCl2(p-cymene)]2 (0.01 eq) and (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (0.022 eq) in DMF and heat at 80 °C for 20 minutes to form the catalyst.

  • Cool the catalyst solution to room temperature.

  • Add the β-ketoester (1.0 eq) and the formic acid/triethylamine azeotrope (5.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography to yield the enantiomerically enriched β-hydroxy ester. The enantiomeric excess can be determined by chiral HPLC.

II. Application as a Chiral Resolving Agent

The carboxylic acid functionality of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid allows it to be used as a chiral resolving agent for racemic bases, such as amines. The principle relies on the formation of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

Logical Flow of Chiral Resolution:

G racemic_amine Racemic Amine (R)-Amine + (S)-Amine diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid] racemic_amine->diastereomeric_salts resolving_agent (R)-3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomer (e.g., [(R)-Amine:(R)-Acid]) separation->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) separation->more_soluble liberation1 Basification (e.g., NaOH) less_soluble->liberation1 liberation2 Basification (e.g., NaOH) more_soluble->liberation2 enantiomer1 Enantiopure (R)-Amine liberation1->enantiomer1 enantiomer2 Enantioenriched (S)-Amine liberation2->enantiomer2

Caption: Workflow for the resolution of a racemic amine.

Protocol 4: Resolution of Racemic 1-Phenylethylamine (Representative Protocol)

  • Dissolve racemic 1-phenylethylamine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve enantiomerically pure (e.g., >99% ee) 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (1.0 eq) in the same solvent, with gentle heating if necessary.

  • Slowly add the acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then if necessary, in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the crystalline salt can be determined by liberating the amine with a base (e.g., 1 M NaOH), extracting with an organic solvent, and analyzing by chiral HPLC or by measuring the optical rotation.

  • The mother liquor contains the more soluble diastereomeric salt and can be treated similarly to recover the other enantiomer of the amine.

III. Application as a Chiral Building Block for Advanced Materials

Enantiomerically pure 3-aryl-3-hydroxypropanoic acids are valuable building blocks for the synthesis of complex chiral molecules, such as liquid crystals.[7] The stereocenter of the acid is incorporated into the final structure, imparting chirality to the material.

Protocol 5: Synthesis of a Chiral Ester for Liquid Crystal Applications (Adapted)

This protocol is based on the incorporation of a similar chiral acid into a larger molecular framework.[7]

  • Protection of the Hydroxyl Group: The hydroxyl group of the enantiomerically pure acid is first protected, for example, as a tert-butyldimethylsilyl (TBS) ether, to prevent side reactions in subsequent steps. This is typically achieved by reacting the acid with TBDMSCl and imidazole in DMF.

  • Esterification: The protected acid is then coupled with a desired alcohol component of the liquid crystal molecule. Standard coupling reagents such as DCC/DMAP or conversion to the acid chloride followed by reaction with the alcohol can be employed.

  • Deprotection and Further Elaboration: The protecting group on the hydroxyl moiety is then removed (e.g., using TBAF for a TBS ether). The free hydroxyl group can then be used for further functionalization, such as esterification with another carboxylic acid to build up the final liquid crystal structure.

References

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. Available at: [Link].

  • Reformatsky Reaction. Master Organic Chemistry. Available at: [Link].

  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. PMC. Available at: [Link].

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link].

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link].

  • Synthesis of 3‐hydroxy‐2,2‐dimethyl‐3‐(p ‐tolyl)propanoate 20. ResearchGate. Available at: [Link].

  • Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. CORE. Available at: [Link].

  • Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link].

  • Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link].

  • Chiral auxiliary. Wikipedia. Available at: [Link].

  • Reformatsky reaction. Wikipedia. Available at: [Link].

  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. PMC. Available at: [Link].

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available at: [Link].

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link].

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link].

Sources

extraction and isolation techniques for 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Isolation Protocols for 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Executive Summary & Physicochemical Profiling

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (CAS: 336185-26-3)[1] is a sterically hindered β -hydroxy acid frequently synthesized via Aldol addition or the Reformatsky reaction[2]. Isolating this compound from crude reaction mixtures presents unique challenges. Because it possesses a quaternary α -carbon (a gem-dimethyl group), standard dehydration to an α,β -unsaturated acid is blocked. However, the molecule is highly susceptible to retro-aldol cleavage under strong bases, and Wagner-Meerwein rearrangements (via a benzylic carbocation) under strong acids and heat.

To ensure high purity and structural integrity, this protocol utilizes a highly controlled, mild acid-base Liquid-Liquid Extraction (LLE) strategy.

Table 1: Physicochemical Profile & Extraction Parameters

ParameterValue / CharacteristicImpact on Isolation Strategy
Molecular Weight 208.25 g/mol Moderate size; ensures excellent organic solubility in its neutral state.
Predicted pKa ~4.55Allows selective deprotonation using weak bases (e.g., NaHCO 3​ )[3].
LogP (Estimated) ~2.5 - 3.0Highly lipophilic in free acid form; requires moderately polar extraction solvents like Ethyl Acetate (EtOAc).
Structural Liabilities Quaternary α -carbon, Benzylic -OHProne to retro-aldol cleavage (high pH) and carbocation rearrangement (low pH + heat). Strict pH and thermal control required.

Mechanistic Causality in Extraction (The "Why")

The isolation relies on the pH-dependent ionization of the carboxylic acid moiety. By manipulating the pH relative to the compound's pKa, we can dictate its solubility phase[4].

  • Reaction Quenching: Post-synthesis (e.g., via Reformatsky using zinc or Aldol using lithium enolates), the reaction must be quenched to break metal-alkoxide bonds. We utilize saturated aqueous NH 4​ Cl (pH ~5.5) rather than strong mineral acids. This mild quench prevents premature protonation of the benzylic hydroxyl group, avoiding carbocation-mediated skeletal rearrangements.

  • Selective Deprotonation: Extracting the organic layer with saturated NaHCO 3​ (pH ~8.3) raises the environment nearly 4 units above the compound's pKa (~4.55)[3]. This ensures >99.9% conversion of the free acid into the water-soluble sodium carboxylate. Neutral organic impurities (such as unreacted p-tolualdehyde or ester byproducts) remain trapped in the organic phase and are discarded.

  • Controlled Acidification: The aqueous phase is cooled to 0 °C and carefully acidified to pH 2.0. This drives the equilibrium entirely back to the lipophilic free acid, allowing it to be back-extracted into a fresh organic solvent.

State_Transition Protonated Protonated Deprotonated Deprotonated Protonated->Deprotonated + NaHCO3 (Base) Deprotonation Deprotonated->Protonated + HCl (Acid) Protonation

Fig 1. pH-dependent state transitions of the beta-hydroxy acid.

Quantitative Partitioning Data

Table 2: Solvent Partitioning Matrix

Solvent SystemTarget Compound StatePartitioning PhaseImpurity Fate
EtOAc / Sat. NH 4​ Cl Free Acid (Neutral)Organic (EtOAc)Metal salts (Zn/Li) partition to Aqueous
EtOAc / Sat. NaHCO 3​ Sodium Salt (Anionic)Aqueous (NaHCO 3​ )Unreacted aldehydes remain in Organic
EtOAc / 1M HCl Free Acid (Neutral)Organic (EtOAc)Inorganic salts remain in Aqueous

Validated Experimental Protocols

Protocol A: Reaction Quenching and Primary Extraction

This protocol assumes the starting point is a crude reaction mixture in THF or Diethyl Ether.

  • Thermal Control: Transfer the reaction flask to an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Mild Quench: Slowly add saturated aqueous NH 4​ Cl dropwise under vigorous stirring. Self-Validation: Watch for the dissolution of suspended metal salts and the cessation of gas evolution.

  • Phase Dilution: Dilute the mixture with an equal volume of Ethyl Acetate (EtOAc). EtOAc is chosen over dichloromethane (DCM) because its superior hydrogen-bond accepting capability yields higher recovery rates for carboxylic acids.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. Drain the lower aqueous layer and extract it once more with a half-volume of fresh EtOAc. Combine the upper organic layers.

Protocol B: Acid-Base Purification (Product Isolation)
  • Deprotonation: To the combined organic layers from Protocol A, add an equal volume of saturated aqueous NaHCO 3​ .

  • Partitioning: Stopper the funnel and shake vigorously. Critical: Vent the funnel frequently, as the neutralization of trace acids will generate CO 2​ gas.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with a small volume of Diethyl Ether to strip away any lingering lipophilic impurities. Discard the ether wash.

  • Acidification: Place the Erlenmeyer flask containing the aqueous layer in an ice bath (0 °C). Slowly add 1M HCl dropwise while stirring continuously. Self-Validation: Monitor the pH using indicator paper. Stop when the pH reaches exactly 2.0. A white cloudiness (precipitating free acid) should appear.

  • Back-Extraction: Transfer the acidified aqueous mixture back to a clean separatory funnel. Extract three times with fresh EtOAc.

  • Drying & Concentration: Combine the new EtOAc layers, wash once with brine (to remove bulk water), and dry over anhydrous Na 2​ SO 4​ . Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Maintain the rotary evaporator water bath below 35 °C to prevent thermal degradation.

LLE_Workflow Crude Crude Reaction Mixture (in THF/Ether) Quench Quench with Sat. NH4Cl Extract with EtOAc Crude->Quench Org1 Organic Phase (Product + Impurities) Quench->Org1 Top Layer Aq1 Aqueous Phase (Metal Salts) Quench->Aq1 Bottom Layer BaseExt Extract with Sat. NaHCO3 (Acid-Base Partition) Org1->BaseExt Org2 Organic Phase (Neutral Impurities -> Discard) BaseExt->Org2 Top Layer Aq2 Aqueous Phase (Product as Sodium Salt) BaseExt->Aq2 Bottom Layer Acidify Acidify to pH 2 with 1M HCl Extract with EtOAc Aq2->Acidify Org3 Organic Phase (Pure Free Acid) Acidify->Org3 Top Layer Dry Dry over Na2SO4 Concentrate Org3->Dry Final Isolated Target Compound Dry->Final

Fig 2. Acid-base liquid-liquid extraction workflow for product isolation.

Protocol C: Final Purification via Recrystallization
  • Dissolution: Dissolve the crude, concentrated solid in a minimum volume of a hot Hexanes/EtOAc mixture (approximate ratio 4:1).

  • Crystallization: Allow the solution to cool ambiently to room temperature, then transfer to a 4 °C refrigerator for 12 hours to maximize crystalline yield.

  • Recovery: Collect the purified white crystals via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold hexanes to remove trace mother liquor. Dry under high vacuum to afford the pure 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

References

  • 3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID — Chemical Substance Information. NextSDS. URL:[Link]

  • 3-Hydroxy-2,2-dimethylpropanoic acid - Physico-chemical Properties. LookChem. URL: [Link]

  • The Reformatsky Reaction. Organic Reactions, Volume 1. Sciencemadness / Wiley. URL: [Link]

  • Hydroxy Acids in Skin Care: What They Are and How They Work (pKa and pH Principles). Skin Type Solutions. URL: [Link]

Sources

Application Note: Catalytic Asymmetric Aldol Reaction for the Synthesis of (R)-3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, a valuable chiral building block. We detail a robust protocol centered on a metal-catalyzed asymmetric aldol reaction, offering insights into the reaction mechanism, step-by-step experimental procedures, purification, and analytical validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Significance

Chiral β-hydroxy carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. The target molecule, 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, possesses a single stereocenter at the C3 position, making its enantioselective synthesis a critical challenge. Direct, catalytic asymmetric methods are highly sought after as they offer an atom-economical and efficient route to optically pure compounds, circumventing the need for chiral auxiliaries or resolution of racemic mixtures.

The aldol reaction stands as one of the most powerful strategies for carbon-carbon bond formation in organic synthesis.[1][2] This application note focuses on a state-of-the-art catalytic asymmetric aldol approach—specifically, a Mukaiyama-type aldol reaction—to construct the target molecule with high enantioselectivity. This reaction involves the coupling of a silyl ketene acetal (the nucleophilic partner derived from an isobutyrate) and an aromatic aldehyde (p-tolualdehyde) under the control of a chiral Lewis acid catalyst.[3][4]

Reaction Principle and Catalytic Mechanism

The selected methodology employs a chiral copper(I) complex to catalyze the reaction between the ketene silyl acetal of methyl isobutyrate and 4-methylbenzaldehyde (p-tolualdehyde). The chiral ligand, in this case, a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), coordinates to the copper center, creating a chiral pocket that dictates the facial selectivity of the aldehyde's approach.

The Catalytic Cycle proceeds as follows:

  • Catalyst Activation: The chiral phosphine ligand coordinates to the copper(I) precursor to form the active chiral Lewis acid catalyst.

  • Aldehyde Coordination: The catalyst activates the p-tolualdehyde by coordinating to its carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

  • Enantioselective C-C Bond Formation: The silyl ketene acetal attacks one of the enantiotopic faces of the activated aldehyde. The steric and electronic properties of the chiral ligand direct this attack, establishing the desired stereochemistry at the newly formed C-O bond.

  • Silyl Transfer & Product Release: A silyl group is transferred to the newly formed alkoxide, generating a silylated aldol adduct. This product dissociates from the copper center, regenerating the catalyst for the next cycle.

  • Desilylation/Hydrolysis: The resulting silyl-protected ester is then deprotected (hydrolyzed) to yield the methyl ester of the target acid, which is subsequently saponified to afford the final carboxylic acid product.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle Catalyst [Cu(I)-Ligand]* Catalyst Activated_Complex Chiral Activated Complex {Aldehyde-[Cu(I)-Ligand]} Catalyst->Activated_Complex + Aldehyde Aldehyde p-Tolualdehyde Aldehyde->Activated_Complex Nucleophile Silyl Ketene Acetal Transition_State Enantioselective Attack (Transition State) Nucleophile->Transition_State + Nucleophile Activated_Complex->Transition_State Product_Complex Product-Catalyst Complex {Silyl-Adduct-[Cu(I)-Ligand]} Transition_State->Product_Complex C-C Bond Formation Silyl Transfer Product_Complex->Catalyst Product Release (Regeneration) Silyl_Product Silyl-Protected Ester Adduct Product_Complex->Silyl_Product Final_Product Target Ester (after desilylation) Silyl_Product->Final_Product Workup (Desilylation)

Sources

Application Note: Divergent Derivatization Strategies for 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals Content Focus: Mechanistic causality, protocol validation, and structural derivatization

Introduction & Structural Analysis

The compound 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a sterically hindered, benzylic β -hydroxy acid. In drug discovery and complex molecule synthesis, β -hydroxy acids are highly versatile synthons. However, the unique structural topology of this specific substrate dictates its reactivity:

  • Gem-Dimethyl Blockade: The presence of a gem-dimethyl group at the C2 position creates a neopentyl-like steric environment. Crucially, it lacks an α -proton. This prevents standard E1cb or E2 dehydration pathways; the molecule cannot easily dehydrate to form a cinnamic acid derivative without undergoing a high-energy Wagner-Meerwein rearrangement.

  • Thorpe-Ingold Effect: The bulky C2 methyl groups compress the internal bond angle between C1 and C3, thermodynamically favoring the proximity of the C1 carboxylate and the C3 hydroxyl group.

Because standard elimination is blocked, this substrate is an exceptional candidate for three divergent, high-value derivatization pathways: intramolecular cyclization to a β -lactone , hydride reduction to a 1,3-diol , and oxidation to a highly stable β -keto ester .

Mechanistic Causality & Reaction Selection

Pathway A: MNBA-Mediated β -Lactonization

Forming a highly strained 4-membered oxetan-2-one ring from a β -hydroxy acid is notoriously difficult due to competing intermolecular oligomerization. To overcome this, we utilize the Shiina lactonization method employing 2-methyl-6-nitrobenzoic anhydride (MNBA) and a nucleophilic catalyst (DMAP). The MNBA reagent forms a highly reactive mixed anhydride. The C2 gem-dimethyl group exerts a strong Thorpe-Ingold effect, pre-organizing the molecule into a reactive conformation that kinetically favors intramolecular ring closure over intermolecular esterification .

Pathway B: Hydride Reduction to 1,3-Diol

To convert the carboxylic acid into a primary alcohol while preserving the benzylic secondary alcohol, Lithium Aluminum Hydride (LiAlH 4​ ) is the reagent of choice. The reaction proceeds via the initial deprotonation of both the carboxylic and hydroxyl protons, followed by the nucleophilic delivery of hydride to the carboxylate carbon. The steric bulk at C2 prevents unwanted retro-aldol cleavage, which can sometimes plague the basic reduction of less substituted β -hydroxy acids.

Pathway C: Esterification & DMP Oxidation

Direct oxidation of β -hydroxy acids to β -keto acids often results in spontaneous decarboxylation. However, the 2,2-dimethyl substitution prevents enolization, significantly stabilizing the resulting β -keto architecture. To ensure a clean reaction and prevent oxidative C-C bond cleavage, the carboxylic acid must first be masked as a methyl ester. Subsequent oxidation of the benzylic alcohol is achieved using the Dess-Martin Periodinane (DMP) . DMP is selected over Swern conditions to avoid the use of dimethyl sulfide and to ensure high chemoselectivity under mild, neutral-to-mildly-basic conditions .

Experimental Protocols (Self-Validating Systems)

As a self-validating system, each protocol below includes specific in-process analytical markers to confirm transformation success before proceeding to downstream applications.

Protocol A: Synthesis of 3,3-Dimethyl-4-(4-methylphenyl)oxetan-2-one ( β -Lactone)
  • Preparation: In an oven-dried, argon-purged flask, dissolve MNBA (1.2 equiv.), DMAP (0.2 equiv.), and triethylamine (2.4 equiv.) in anhydrous CH 2​ Cl 2​ to achieve a 0.05 M concentration.

  • Addition: Dissolve 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (1.0 equiv.) in a minimal volume of anhydrous CH 2​ Cl 2​ . Add this solution dropwise to the MNBA mixture over 1 hour at room temperature.

  • Reaction: Stir the mixture for an additional 2 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation Check: Analyze the crude mixture via FT-IR. The disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp, high-frequency C=O stretch at ~1820 cm⁻¹ confirms the formation of the strained 4-membered β -lactone ring.

Protocol B: Synthesis of 2,2-Dimethyl-1-(4-methylphenyl)propane-1,3-diol
  • Preparation: Suspend LiAlH 4​ (3.0 equiv.) in anhydrous THF (0.2 M) in a flame-dried flask under argon. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve the starting β -hydroxy acid (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH 4​ suspension to control the evolution of H 2​ gas.

  • Reaction: Remove the ice bath and heat the reaction to reflux for 4 hours.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every n grams of LiAlH 4​ used, strictly add: n mL of H 2​ O (dropwise), followed by n mL of 15% aqueous NaOH, and finally 3n mL of H 2​ O. Stir vigorously until the aluminum salts precipitate as a granular white solid.

  • Workup: Filter the salts through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate.

  • Validation Check: TLC analysis (Hexanes/EtOAc) should reveal a single, highly polar spot. FT-IR must show the complete absence of the carbonyl stretch (~1700 cm⁻¹) and a strong, broad O-H stretch at ~3300 cm⁻¹ .

Protocol C: Synthesis of Methyl 2,2-dimethyl-3-oxo-3-(4-methylphenyl)propanoate
  • Esterification: Dissolve the starting acid (1.0 equiv.) in DMF. Add K 2​ CO 3​ (2.0 equiv.) and methyl iodide (1.5 equiv.). Stir at room temperature for 3 hours. Dilute with water, extract with EtOAc, wash with brine, dry, and concentrate to yield the intermediate β -hydroxy methyl ester.

  • Oxidation Setup: Dissolve the crude ester (1.0 equiv.) in anhydrous CH 2​ Cl 2​ (0.1 M). Add solid NaHCO 3​ (3.0 equiv.) to buffer the reaction, followed by Dess-Martin Periodinane (1.5 equiv.).

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ . Stir vigorously for 15 minutes until the organic layer is clear. Extract with CH 2​ Cl 2​ , dry, and concentrate.

  • Validation Check: 1 H-NMR analysis is definitive here. The benzylic methine proton (typically appearing around δ 4.5–5.0 ppm in the starting material) must be completely absent. FT-IR will show two distinct carbonyl stretches: ~1735 cm⁻¹ (ester) and ~1690 cm⁻¹ (conjugated aryl ketone).

Quantitative Data & Analytical Summary

DerivativeReagent SystemKey Structural FeatureCharacteristic Validation MarkerTypical Yield
β -Lactone MNBA, DMAP, Et 3​ N4-membered oxetan-2-one ringIR: ~1820 cm⁻¹ (strained C=O)85 - 92%
1,3-Diol LiAlH 4​ , THFPrimary & secondary hydroxylsIR: ~3300 cm⁻¹ (broad O-H), No C=O90 - 95%
β -Keto Ester 1. MeI, K 2​ CO 3​ 2. DMP, NaHCO 3​ C3 Ketone, C1 Methyl EsterNMR: Loss of benzylic 1 H (~4.8 ppm)75 - 82% (over 2 steps)

Visual Workflow: Divergent Derivatization

Synthesis SM 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid (Starting Material) Lactone 3,3-Dimethyl-4-(4-methylphenyl) oxetan-2-one (β-Lactone) SM->Lactone MNBA, DMAP, Et3N (Intramolecular Cyclization) Diol 2,2-Dimethyl-1-(4-methylphenyl) propane-1,3-diol (1,3-Diol) SM->Diol LiAlH4, THF (Hydride Reduction) Keto Methyl 2,2-dimethyl-3-oxo-3- (4-methylphenyl)propanoate (β-Keto Ester) SM->Keto 1. MeI, K2CO3 2. DMP, DCM (Esterification & Oxidation)

Divergent derivatization pathways for 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

References

  • Shiina, I., Umezaki, Y., Kuroda, N., Iizumi, T., Nagai, S., & Katoh, T. "MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin." The Journal of Organic Chemistry, vol. 77, no. 11, 2012, pp. 4885-4901. URL:[Link][1]

  • Uyanik, M., & Ishihara, K. "High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid" (Discussing DMP limits and applications). The Journal of Organic Chemistry, vol. 76, no. 24, 2011. URL:[Link][2]

Sources

High-Resolution LC-MS/MS Protocol for the Quantification of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (CAS: 336185-26-3)[1] is a sterically hindered, aromatic β -hydroxy organic acid. Compounds of this structural class frequently appear in drug development as active pharmaceutical ingredient (API) impurities, synthetic intermediates, or downstream Phase I metabolites.

Accurate quantification of carboxylic acid-containing metabolites (CCMs) in complex biological matrices is notoriously challenging. Analysts frequently encounter issues such as spontaneous decarboxylation during ionization, poor retention on standard reversed-phase columns, and severe signal suppression due to matrix effects[2]. To overcome these hurdles, this guide outlines a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the robust quantification of this target analyte.

Mechanistic Causality of the Method Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. Every step in this protocol is engineered to exploit the specific physicochemical properties of the target molecule:

  • Sample Preparation (Mixed-Mode Anion Exchange): Carboxylic acids typically possess a pKa of ~4.5. By diluting the biological sample with a basic buffer, the propanoic acid moiety is fully deprotonated. This allows it to bind strongly to the quaternary amine of a Mixed-Mode Strong Anion Exchange (MAX) solid-phase extraction (SPE) cartridge. Washing with basic methanol removes neutral lipids and basic interferences. Final elution with an acidic organic solvent neutralizes the analyte, breaking the ionic bond and ensuring highly specific recovery[3].

  • Chromatographic Separation: While the p-tolyl group provides hydrophobicity, the bulky 2,2-dimethyl moiety creates significant steric hindrance around the α -carbon. A Phenyl-Hexyl stationary phase is selected over a standard C18 column to exploit π−π interactions with the aromatic ring, providing superior retention and isomer resolution.

  • Ionization Strategy: Highly polar short-chain acids often require pre-column derivatization (e.g., with 3-nitrophenylhydrazine) to achieve adequate sensitivity[3]. However, the intrinsic hydrophobicity of this target allows for direct Negative Electrospray Ionization (ESI-). The addition of 0.5 mM Ammonium Fluoride to the mobile phase significantly enhances the gas-phase basicity, facilitating proton abstraction and boosting the [M−H]− signal without the need for complex derivatization[2].

Experimental Workflow

LCMS_Workflow A Matrix Aliquot & Internal Std B MAX SPE Extraction A->B C UPLC Separation (Phenyl-Hexyl) B->C D ESI(-) MS/MS Detection C->D E Data Analysis & Quantitation D->E

Fig 1. End-to-end analytical workflow for 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

Materials and Reagents

  • Target Standard: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (Analytical grade, >98% purity).

  • Internal Standard (IS): 3-Hydroxy-3-phenylpropanoic acid (or a stable isotope-labeled analog if available).

  • Solvents: LC-MS grade Water, Acetonitrile, and Methanol.

  • Additives: LC-MS grade Formic Acid, Ammonium Hydroxide, and Ammonium Fluoride.

  • Consumables: Oasis MAX SPE Cartridges (30 mg/1 mL, Waters Corporation).

Step-by-Step Protocol

Part A: Sample Preparation (MAX SPE)
  • Aliquot: Transfer 100 µL of plasma or serum into a clean 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the IS working solution (1 µg/mL). Vortex for 10 seconds.

  • Pre-treatment: Dilute the sample with 400 µL of 2% Ammonium Hydroxide in water. Vortex thoroughly to ensure complete deprotonation of the carboxylic acid.

  • Conditioning: Condition the MAX SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide in water through the cartridge to remove hydrophilic neutral compounds.

  • Wash 2 (Organic): Pass 1 mL of Methanol through the cartridge to elute hydrophobic neutrals and basic phospholipids.

  • Elution: Elute the target analyte and IS using 1 mL of 5% Formic Acid in Methanol. Collect the eluate in a clean glass vial.

  • Drying: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and transfer to an autosampler vial.

Part B: Liquid Chromatography & Mass Spectrometry Conditions

Execute the separation using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.5 mM Ammonium Fluoride in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column Temperature: 45°C.

  • Injection Volume: 2.0 µL.

  • Ionization Mode: ESI Negative (-).

  • Capillary Voltage: 1.5 kV.

  • Desolvation Temperature: 500°C.

Quantitative Data & Parameters

Table 1: UHPLC Gradient Parameters

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Profile
0.00 0.40 95 5 Initial
1.00 0.40 95 5 Linear (6)
4.00 0.40 40 60 Linear (6)
5.00 0.40 5 95 Linear (6)
6.50 0.40 5 95 Hold (6)
6.60 0.40 95 5 Step (1)

| 8.00 | 0.40 | 95 | 5 | Re-equilibration|

Table 2: MS/MS MRM Transitions | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | |---------|-----------------------|---------------------|-----------------|-----------------------|---------| | Target Analyte | 207.1 | 163.1 | 25 | 15 | Quantifier (Loss of CO2​ ) | | Target Analyte | 207.1 | 189.1 | 25 | 10 | Qualifier (Loss of H2​O ) | | IS (3-OH-3-PPA)| 165.1 | 121.1 | 25 | 15 | Internal Standard |

Putative Metabolic Pathway

Understanding the metabolic fate of the analyte aids in identifying potential isobaric interferences during method development.

Metabolic_Pathway Precursor 2,2-Dimethyl-3-(4-methylphenyl) propanoic acid Target 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid Precursor->Target CYP450 (beta-hydroxylation) Glucuronide O-Glucuronide Conjugate (Phase II) Target->Glucuronide UGTs (Glucuronidation) Oxidation Aromatic Hydroxylation (Phase I) Target->Oxidation CYP450 (Ring Oxidation)

Fig 2. Putative Phase I and Phase II metabolic pathways of the target propanoic acid derivative.

System Suitability & Self-Validation

A robust protocol must be a self-validating system. To ensure data integrity, the following system suitability checks must be passed prior to sample analysis:

  • Matrix Interference (Specificity): Injection of a "Double Blank" (extracted matrix containing no analyte and no IS) must show no interfering peaks at the retention times of the target or IS (Signal < 20% of the LLOQ).

  • Sensitivity: The Lower Limit of Quantification (LLOQ) sample must exhibit a Signal-to-Noise (S/N) ratio ≥10 for the quantifier transition.

  • Linearity: The calibration curve (1 ng/mL to 1000 ng/mL) must demonstrate a correlation coefficient ( R2 ) ≥0.995 using a 1/x2 weighting factor.

  • Accuracy and Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must yield a coefficient of variation (CV) ≤15% and an accuracy within ±15% of the nominal concentration.

Sources

Process Engineering and Scale-Up Manufacturing of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (CAS 336185-26-3)[1] is a sterically congested aromatic β -hydroxy acid utilized as a complex building block in small-molecule drug discovery. Synthesizing this motif via a traditional batch Aldol or Reformatsky reaction presents severe scalability bottlenecks. The heterogeneous nature of the zinc insertion step in a batch Reformatsky reaction often results in an unpredictable induction period[2]. If the α -haloester and aldehyde accumulate before initiation, the sudden, highly exothermic formation of the zinc enolate can lead to thermal runaway, reactor over-pressurization, and extensive side reactions (such as retro-aldol cleavage or dehydration to the α,β -unsaturated acid)[3].

To engineer a safe, high-yielding scale-up process, we must abandon traditional batch processing in favor of a Continuous Flow Reformatsky Reaction coupled with DIBAL-H Zinc Activation .

  • Causality of Zinc Activation : Traditional activation methods (iodine, 1,2-dibromoethane, TMSCl) fail to reliably remove the passivating zinc oxide layer on scale. Diisobutylaluminum hydride (DIBAL-H) chemically reduces the oxide layer at room temperature, ensuring an immediate, addition-controlled reaction without an induction period[2].

  • Causality of Flow Chemistry : By running the highly exothermic zinc enolate formation and subsequent aldehyde addition in a Continuous Stirred-Tank Reactor (CSTR) cascade, we drastically increase the surface-area-to-volume ratio. This provides superior heat dissipation, suppressing the formation of dehydrated byproducts[3].

Process Flow Diagram

G Zn Zinc Dust + THF ActZn Activated Zn Slurry Zn->ActZn DIBAL DIBAL-H (Activation) DIBAL->ActZn CSTR Continuous Flow Reactor (CSTR) 45°C ActZn->CSTR Reactants p-Tolualdehyde + Ethyl 2-bromoisobutyrate Reactants->CSTR Quench Citric Acid Quench CSTR->Quench Ester Intermediate: Ethyl Ester Quench->Ester Sapon NaOH / EtOH / H2O Saponification Ester->Sapon Acid Target Product: Free Acid Sapon->Acid

Continuous flow Reformatsky workflow for β -hydroxy acid scale-up.

Quantitative Process Comparison

The transition from batch to flow, combined with advanced zinc activation, yields significant improvements in process safety and throughput[3],[2].

ParameterTraditional Batch ProcessContinuous Flow Process
Zinc Activation 1,2-Dibromoethane / RefluxDIBAL-H / Ambient
Induction Period Unpredictable (15 - 120 min)None (Immediate initiation)
Exotherm Control Poor (High risk of thermal runaway)Excellent (High surface-area-to-volume ratio)
Space-Time Yield ~0.15 kg/L/day > 1.2 kg/L/day
Product Purity (Ester) 75 - 85% (Dehydration byproducts)> 95%

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Activated Zinc Slurry (Self-Validating)

This step eliminates the induction period by chemically reducing the passivating ZnO layer.

  • Charge : Under a nitrogen atmosphere, charge a stirred tank reactor with Zinc dust (1.5 eq, ~325 mesh) and anhydrous tetrahydrofuran (THF) to create a 2.0 M slurry.

  • Activate : Slowly add DIBAL-H (0.01 eq, 20 wt% solution in toluene) at 25 °C[2].

  • Self-Validation Check (Critical) : Monitor the internal reactor temperature. A rapid, brief exotherm of 2–4 °C must be observed, confirming the successful reduction of ZnO to active Zn(0). Causality: If no exotherm is observed, the solvent is too wet (water has quenched the DIBAL-H). The process must be aborted and the solvent dried before proceeding to prevent a delayed, catastrophic runaway reaction[2].

Protocol 2: Continuous Flow Reformatsky Addition

This step synthesizes the intermediate ethyl 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate.

  • Prepare Feed A : The activated Zn slurry in THF (from Protocol 1).

  • Prepare Feed B : A solution of 4-methylbenzaldehyde (p-tolualdehyde, 1.0 eq) and ethyl 2-bromoisobutyrate (1.2 eq) in anhydrous THF.

  • Continuous Pumping : Pump Feed A and Feed B simultaneously into a Continuous Stirred-Tank Reactor (CSTR) cascade maintained at an internal temperature of 45 °C[3].

    • Causality: Operating at 45 °C provides optimal reaction kinetics while remaining well below the threshold (>65 °C) where the retro-aldol pathway dominates[2]. Continuous flow ensures the heat of reaction ( ΔH ) is instantly removed[3].

  • Self-Validation Check : Utilize inline Process Analytical Technology (PAT), such as ReactIR. Monitor the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the ester carbonyl stretch (~1730 cm⁻¹) in the reactor effluent.

Protocol 3: Quench and Saponification

This step isolates the final free acid while protecting the sensitive β -hydroxyl group.

  • Continuous Quench : Direct the CSTR effluent into a vessel containing a vigorously stirred 10 wt% aqueous citric acid solution at 10 °C.

    • Causality: Citric acid is a mild, chelating organic acid. It effectively breaks down the zinc enolate complex without causing the acid-catalyzed dehydration of the sterically hindered β -hydroxyl group, a common failure point when using strong mineral acids like HCl.

  • Phase Separation : Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Saponification : Dissolve the crude ester in ethanol. Add 2M NaOH (aq) (2.0 eq) and heat to 50 °C for 2 hours to hydrolyze the ester.

  • Acidification & Crystallization : Cool the mixture to 5 °C and slowly acidify with 1M HCl to pH 2. The target product, 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid, will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under vacuum.

Sources

Application Notes and Protocols for In Vivo Evaluation of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid in Models of Hyperlipidemia and Atherosclerosis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of a Novel Propanoic Acid Derivative in Cardiovascular Disease

Cardiovascular diseases (CVDs), primarily driven by atherosclerosis, remain a leading cause of global mortality. A key pathological feature of atherosclerosis is the accumulation of lipids, particularly low-density lipoprotein (LDL) cholesterol, within the arterial wall, which triggers a chronic inflammatory response and the formation of atherosclerotic plaques. This process involves the uptake of modified LDL by macrophages, leading to their transformation into foam cells, a hallmark of early atherosclerotic lesions.[1][2] Consequently, therapeutic strategies aimed at mitigating hyperlipidemia and inhibiting macrophage foam cell formation are of significant interest in the development of novel anti-atherosclerotic agents.

While direct in vivo studies on 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid are not extensively documented, evidence from structurally related compounds provides a strong rationale for its investigation in the context of CVD. For instance, 3-(4-hydroxyphenyl)propionic acid (HPPA), a major microbial metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation.[3] This suggests that compounds with a similar phenylpropanoic acid scaffold may possess anti-atherosclerotic properties. Furthermore, derivatives of 3-hydroxy-2,2-dimethyl-propionic acid have demonstrated various biological activities, including anticancer and antioxidant effects.[4][5][6][7]

These application notes provide detailed in vivo assay protocols to investigate the therapeutic potential of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid in established rodent models of hyperlipidemia and atherosclerosis. The protocols are designed to assess the compound's efficacy in modulating lipid profiles and attenuating the development of atherosclerotic plaques, providing a comprehensive framework for its preclinical evaluation.

Preclinical Assessment Strategy

A phased in vivo assessment is recommended, beginning with a hyperlipidemia model to evaluate the compound's effect on systemic lipid levels. Positive findings would then warrant investigation in a more complex and long-term atherosclerosis model.

Phase 1: Evaluation in a High-Fat Diet-Induced Hyperlipidemia Model This initial phase aims to rapidly assess the compound's ability to modulate plasma lipid levels in a diet-induced hyperlipidemia model.

Phase 2: Efficacy Testing in a Genetically Modified Atherosclerosis Mouse Model Should the compound demonstrate significant lipid-lowering effects, its anti-atherosclerotic potential will be evaluated in a genetically susceptible mouse model, such as the Apolipoprotein E-deficient (ApoE-/-) mouse.

Protocol 1: High-Fat Diet (HFD)-Induced Hyperlipidemia in Wistar Rats

This protocol details the induction of hyperlipidemia in Wistar rats via a high-fat diet and the subsequent evaluation of the therapeutic effects of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

Experimental Workflow

HFD_Hyperlipidemia_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Hyperlipidemia Induction (4 weeks) cluster_treatment Treatment Phase (4 weeks) cluster_endpoint Endpoint Analysis acclimatization Acclimatization of Wistar Rats induction High-Fat Diet Feeding acclimatization->induction randomization Randomization into Groups induction->randomization treatment_groups Vehicle Control Test Compound (Multiple Doses) Positive Control (e.g., Atorvastatin) randomization->treatment_groups daily_dosing Daily Oral Gavage treatment_groups->daily_dosing blood_collection Blood Collection (Cardiac Puncture) daily_dosing->blood_collection After 4 weeks tissue_harvesting Tissue Harvesting (Liver, Adipose) daily_dosing->tissue_harvesting biochemical_analysis Biochemical Analysis of Plasma blood_collection->biochemical_analysis histopathology Histopathological Examination of Liver tissue_harvesting->histopathology

Figure 1: Workflow for the High-Fat Diet-Induced Hyperlipidemia Study in Wistar Rats.

Materials and Methods

Animals:

  • Male Wistar rats (8 weeks old, 200-250g)

Diets:

  • Standard Chow Diet

  • High-Fat Diet (HFD): Commercially available or prepared in-house, typically consisting of 45-60% kcal from fat.[8]

Test Compound and Controls:

  • 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid: Synthesized and purified to >95% purity.

  • Vehicle Control: 0.5% Carboxymethylcellulose (CMC) in sterile water.

  • Positive Control: Atorvastatin (10 mg/kg, or other clinically relevant dose).

Experimental Procedure:

  • Acclimatization (1 week): House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.

  • Induction of Hyperlipidemia (4 weeks):

    • Divide rats into two main groups: a normal control group fed standard chow and an experimental group fed the HFD.

    • Monitor body weight and food intake weekly.

  • Treatment Phase (4 weeks):

    • After 4 weeks of HFD feeding, confirm the development of hyperlipidemia by analyzing baseline plasma lipid levels from a tail vein blood sample.

    • Randomly assign the HFD-fed rats into the following treatment groups (n=8-10 per group):

      • Group 1: HFD + Vehicle Control

      • Group 2: HFD + Test Compound (Low Dose, e.g., 10 mg/kg)

      • Group 3: HFD + Test Compound (Mid Dose, e.g., 30 mg/kg)

      • Group 4: HFD + Test Compound (High Dose, e.g., 100 mg/kg)

      • Group 5: HFD + Atorvastatin (10 mg/kg)

    • The normal control group continues on the standard chow diet.

    • Administer the test compound, vehicle, or positive control daily via oral gavage for 4 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood via cardiac puncture under anesthesia.

    • Euthanize the animals and harvest the liver and adipose tissue.

    • Analyze plasma for:

      • Total Cholesterol (TC)

      • Triglycerides (TG)

      • Low-Density Lipoprotein Cholesterol (LDL-C)

      • High-Density Lipoprotein Cholesterol (HDL-C)

    • Perform histopathological analysis of the liver to assess for steatosis.

Data Presentation
GroupTreatmentDose (mg/kg)Plasma TC (mg/dL)Plasma TG (mg/dL)Plasma LDL-C (mg/dL)Plasma HDL-C (mg/dL)
1Normal Control-
2HFD + Vehicle-
3HFD + Test Compound10
4HFD + Test Compound30
5HFD + Test Compound100
6HFD + Atorvastatin10

Protocol 2: Atherosclerosis Plaque Assessment in ApoE-/- Mice

This protocol is designed to evaluate the long-term efficacy of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid in reducing the development of atherosclerotic plaques in a genetically predisposed mouse model. ApoE-/- mice, when fed a high-fat, high-cholesterol "Western" diet, rapidly develop atherosclerotic lesions that resemble those in humans.[2][9][10]

Experimental Workflow

Atherosclerosis_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (12 weeks) cluster_endpoint Endpoint Analysis ApoE_mice ApoE-/- Mice (8 weeks old) Western_diet Western Diet Feeding ApoE_mice->Western_diet randomization Randomization into Groups Western_diet->randomization treatment_groups Vehicle Control Test Compound (Effective Dose from Protocol 1) Positive Control (e.g., Atorvastatin) randomization->treatment_groups daily_dosing Daily Oral Gavage treatment_groups->daily_dosing blood_collection Blood Collection daily_dosing->blood_collection After 12 weeks aorta_harvest Aorta Harvesting daily_dosing->aorta_harvest plaque_analysis En face Plaque Analysis (Oil Red O) aorta_harvest->plaque_analysis root_analysis Aortic Root Sectioning & Staining (H&E, Oil Red O) aorta_harvest->root_analysis gene_expression Gene Expression Analysis (Optional) root_analysis->gene_expression

Figure 2: Workflow for the Atherosclerosis Study in ApoE-/- Mice.

Materials and Methods

Animals:

  • Male ApoE-/- mice on a C57BL/6J background (8 weeks old)

Diets:

  • Western-type Diet (WTD): High in fat (e.g., 21%) and cholesterol (e.g., 0.15%).[9]

Test Compound and Controls:

  • 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid: Administered at the most effective dose determined in Protocol 1.

  • Vehicle Control: 0.5% CMC in sterile water.

  • Positive Control: Atorvastatin (e.g., 10 mg/kg).

Experimental Procedure:

  • Acclimatization and Diet Induction (1 week):

    • Acclimatize ApoE-/- mice for one week with standard chow.

    • Switch all mice to a Western-type diet to induce atherosclerosis.

  • Treatment Phase (12 weeks):

    • After one week on the WTD, randomly assign the mice to treatment groups (n=10-12 per group):

      • Group 1: WTD + Vehicle Control

      • Group 2: WTD + Test Compound (Effective Dose)

      • Group 3: WTD + Atorvastatin (10 mg/kg)

    • Administer treatments daily via oral gavage for 12 weeks.

    • Monitor body weight and general health status throughout the study.

  • Endpoint Analysis:

    • At the end of the 12-week treatment period, collect blood for lipid profile analysis as described in Protocol 1.

    • Euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Atherosclerotic Plaque Quantification:

    • En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the plaque area as a percentage of the total aortic surface area.

    • Aortic root analysis: Embed the proximal aorta (aortic root) in OCT compound, and prepare serial cryosections. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid deposition. Quantify the lesion area in the aortic root sections.

Data Presentation
GroupTreatmentDose (mg/kg)Total Plaque Area (% of Aorta)Aortic Root Lesion Area (μm²)
1WTD + Vehicle-
2WTD + Test Compound(Effective Dose)
3WTD + Atorvastatin10

Pharmacokinetic Considerations

A preliminary pharmacokinetic (PK) study in rats or mice is highly recommended prior to initiating efficacy studies to determine key parameters such as bioavailability, half-life (T1/2), and maximum plasma concentration (Cmax). This information is crucial for selecting appropriate dose levels and dosing frequency to ensure adequate systemic exposure to the test compound throughout the efficacy studies. Blood samples should be collected at various time points after a single oral and intravenous dose to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12][13]

Conclusion

The provided protocols offer a robust framework for the in vivo evaluation of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid as a potential therapeutic agent for hyperlipidemia and atherosclerosis. By systematically assessing its impact on plasma lipids and atherosclerotic plaque development in well-established animal models, researchers can gain critical insights into its efficacy and mechanism of action. These studies are an essential step in the preclinical development pipeline for novel cardiovascular drugs.

References

  • Getz, G. S., & Reardon, C. A. (2012). Animal models of atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 32(5), 1104–1115. [Link]

  • Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(24), 5535-5553. [Link]

  • Priya, G., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 173-178. [Link]

  • Wang, Q., et al. (2023). Rodent Models for Atherosclerosis. International Journal of Molecular Sciences, 24(1), 748. [Link]

  • Abdel-Mogib, M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975. [Link]

  • Li, C., et al. (2021). Research methods for animal models of atherosclerosis (Review). Experimental and Therapeutic Medicine, 22(6), 1412. [Link]

  • Winkels, H., et al. (2022). Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Circulation Research, 130(12), 1898-1915. [Link]

  • Kuznetsova, N. P., et al. (2016). [Comparative characteristics of in vivo models of hyperlipidemia in Wistar rats and C57Bl/6 mice]. Voprosy pitaniia, 85(1), 59-66. [Link]

  • Abdel-Mogib, M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975. [Link]

  • Biocytogen. (n.d.). Hyperlipidemia/Atherosclerosis Mouse Models. [Link]

  • Barandier, C., et al. (2021). Novel Nongenetic Murine Model of Hyperglycemia and Hyperlipidemia-Associated Aggravated Atherosclerosis. Frontiers in Cardiovascular Medicine, 8, 749871. [Link]

  • Ishida, K., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Medicina, 59(7), 1285. [Link]

  • Nishiumi, S., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, Biotechnology, and Biochemistry, 87(5), 516-524. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 843. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. [Link]

  • Chen, Y.-C., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 335. [Link]

  • PubChem. (n.d.). Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, polymer with 1,4-butanediol, dimethyl carbonate, 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, 1,1'-methylenebis(4-isocyanatocyclohexane) and 2-oxepanone. [Link]

  • Nishiumi, S., et al. (2023). Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. Journal of Agricultural and Food Chemistry, 71(4), 1836-1845. [Link]

  • Wang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(12), 6534-6543. [Link]

  • Charles River. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. [Link]

  • Perera, M. A., et al. (2009). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 61(4), 455-461. [Link]

  • Neupsy Key. (2017, April 17). Pharmacokinetics and Drug Interactions. [Link]

  • RTI International. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing sterically hindered β -hydroxy acids presents unique mechanistic challenges. The target molecule—3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid —is typically synthesized via an aldol addition between isobutyric acid (or its ester) and p-tolualdehyde.

Because of the gem-dimethyl group at the α -position, this molecule is structurally prevented from undergoing the standard dehydration step that usually drives aldol condensations forward. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maximize your yield and suppress side reactions.

Part 1: Troubleshooting Guides & FAQs

Q1: My overall yield is consistently below 40%, and I recover a large amount of unreacted p-tolualdehyde. What is driving this?

A: You are likely losing your product to retro-aldol cleavage during the workup. The aldol addition is fundamentally a reversible nucleophilic carbonyl addition 1. In a standard aldol condensation, the intermediate β -hydroxy alkoxide undergoes E1cB dehydration to form a stable α,β -unsaturated system, which acts as a thermodynamic sink to drive the reaction forward 2.

However, your target molecule has a 2,2-dimethyl substitution. Lacking an α -proton, dehydration is impossible . The reaction relies entirely on the kinetic trapping of the lithium alkoxide intermediate. If you allow the reaction mixture to warm above -20 °C under basic conditions before quenching, the equilibrium rapidly shifts backward, cleaving the C-C bond to return your starting materials.

  • The Fix: Quench the reaction with a cold acidic buffer (e.g., saturated aqueous NH₄Cl) while the flask is still submerged in the -78 °C cryogenic bath.

Q2: I am using isobutyric acid and 1.1 equivalents of LDA, but getting almost no product. What is wrong with my stoichiometry?

A: You are failing to form the reactive enolate. Isobutyric acid is a carboxylic acid (pKa ~4.8). The first equivalent of Lithium diisopropylamide (LDA) is instantly consumed to deprotonate the carboxylic acid, forming a lithium carboxylate salt. This salt is entirely non-nucleophilic. To generate the reactive α -carbon nucleophile (the enediolate or "Ivanov reagent"), you must use a second equivalent of base to abstract the highly sterically hindered α -proton.

  • The Fix: Use a minimum of 2.1 to 2.2 equivalents of LDA . Ensure the LDA is freshly prepared and titrated to guarantee exact stoichiometry.

Q3: Can I use sodium hydroxide (NaOH) or sodium methoxide instead of LDA to save costs?

A: No. This will trigger a Cannizzaro reaction. Isobutyric acid is too sterically hindered and weakly acidic at the α -position to be quantitatively deprotonated by moderate bases 3. If you expose p-tolualdehyde to NaOH or alkoxides without a pre-formed enolate, the aldehyde will undergo a base-catalyzed disproportionation (Cannizzaro reaction), yielding p-toluic acid and p-methylbenzyl alcohol instead of your desired cross-aldol product.

Q4: Are there alternative, scalable routes that avoid -78 °C cryogenic conditions?

A: Yes, the Reformatsky reaction is the industry standard for scale-up. Instead of using isobutyric acid and LDA, you can react ethyl 2-bromo-2-methylpropanoate with p-tolualdehyde in the presence of activated zinc dust. The resulting zinc enolate is far less basic than a lithium enolate, practically eliminating retro-aldol reversibility at higher temperatures (0 °C to reflux). The trade-off is that it requires a secondary saponification step to convert the resulting ester into your final propanoic acid.

Part 2: Mechanistic & Workflow Visualizations

G A Isobutyric Acid (Starting Material) B Add 2.2 eq LDA (0 °C, THF) A->B C Lithium Enediolate (Ivanov Reagent) B->C Double Deprotonation D Add p-Tolualdehyde (-78 °C) C->D E Lithium Alkoxide Intermediate D->E Nucleophilic Attack F Warming without Quench (> -20 °C) E->F Thermodynamic Control H Rapid Acid Quench (at -78 °C) E->H Kinetic Trapping G Retro-Aldol Cleavage (Yield Loss) F->G G->A Reverts to SM I 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid H->I High Yield Isolation

Figure 1: Kinetic vs. thermodynamic control in the LDA-mediated direct aldol addition.

G SM p-Tolualdehyde A2 Direct Aldol (-78 °C) SM->A2 B2 Reformatsky (0 °C to RT) SM->B2 A1 Isobutyric Acid + LDA (2.2 eq) A1->A2 Prod 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid A2->Prod 1 Step B1 Ethyl 2-bromo- 2-methylpropanoate + Zn B1->B2 B3 Saponification (NaOH/H2O) B2->B3 Ester Intermediate B3->Prod 2 Steps

Figure 2: Comparison of Direct Aldol and Reformatsky synthetic pathways.

Part 3: Comparative Methodologies Data

When optimizing your synthesis, selecting the right methodology is crucial. The table below summarizes the quantitative and operational differences between the three primary routes for synthesizing 2,2-dimethyl- β -hydroxy acids.

Table 1: Comparative Synthetic Strategies for 2,2-Dimethyl- β -hydroxy Acids

MethodReagents RequiredOperating TempYield PotentialProsCons
Direct Aldol (Ivanov) Isobutyric acid, LDA (2.2 eq)-78 °C to 0 °C65 - 80%Direct synthesis of the free acid; high atom economy.Requires strict cryogenic control; highly moisture sensitive.
Reformatsky Ethyl 2-bromo-2-methylpropanoate, Zn0 °C to 65 °C70 - 85%Milder temperatures; highly scalable; avoids retro-aldol.Requires two steps (addition + saponification); heavy metal waste.
Mukaiyama Aldol TMS-ketene acetal, TiCl₄-78 °C80 - 95%Excellent yield; highly predictable stereochemistry.Requires pre-synthesis of silyl enol ether; uses corrosive Lewis acids.

Part 4: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the Direct Aldol Synthesis via Lithium Enediolate . This protocol is optimized to suppress retro-aldol cleavage.

Materials:

  • Isobutyric acid (1.0 eq, rigorously dried)

  • p-Tolualdehyde (1.05 eq, freshly distilled)

  • Diisopropylamine (2.3 eq, distilled over CaH₂)

  • n-Butyllithium (2.2 eq, 2.5 M in hexanes, titrated prior to use)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, add anhydrous diisopropylamine (2.3 eq) and anhydrous THF (0.5 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via syringe. Stir for 30 minutes at 0 °C (ice bath) to ensure complete formation of LDA.

  • Enediolate Formation: Cool the LDA solution back to 0 °C. Add isobutyric acid (1.0 eq) dissolved in a minimal amount of THF dropwise. Caution: The initial deprotonation is highly exothermic. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the lithium enediolate dianion.

  • Electrophile Addition: Cool the reaction mixture strictly to -78 °C. Add p-tolualdehyde (1.05 eq) dropwise down the side of the flask to pre-cool the liquid before it hits the reaction mixture. Stir at -78 °C for 2 hours.

  • Cryogenic Quench (Critical Step): While maintaining the reaction at -78 °C, rapidly inject a cold solution of saturated aqueous NH₄Cl (or 1M HCl). Do not remove the cooling bath until the quench is complete. This traps the alkoxide as the stable alcohol before retro-aldol cleavage can occur.

  • Workup & Isolation: Allow the quenched mixture to warm to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl to ensure the carboxylic acid is fully protonated. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to yield pure 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

Part 5: References

  • Wikipedia Contributors. "Aldol reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ashenhurst, James. "Aldol Addition and Condensation Reactions." Master Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. "12.4: Aldol Addition." LibreTexts. Available at:[Link]

Sources

troubleshooting impurities in 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid crystallization

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting and practical advice for the crystallization of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining this compound in high purity. The advice herein is grounded in established principles of physical organic chemistry and crystallization theory.

I. Understanding the Molecule: Key Physicochemical Characteristics

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a molecule possessing three key functional groups that dictate its crystallization behavior:

  • Carboxylic Acid: This group is polar and capable of strong hydrogen bonding, often leading to the formation of dimers in the solid state and in non-polar solvents. Its acidity means that solubility can be highly pH-dependent.

  • Tertiary Hydroxyl Group: The hydroxyl group is also polar and a hydrogen bond donor and acceptor. Its presence increases the molecule's polarity and potential for solvent interactions.

  • Aromatic Ring: The 4-methylphenyl (p-tolyl) group introduces a non-polar, hydrophobic character to the molecule, influencing its solubility in organic solvents.

The interplay of these groups results in a molecule with moderate polarity, making solvent selection a critical parameter for successful crystallization.

II. Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid in a question-and-answer format.

Q1: My compound "oils out" and does not form crystals upon cooling. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. For the target molecule, several factors can contribute to this issue:

  • High Concentration of Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Unreacted starting materials from the synthesis, such as p-tolualdehyde, are a likely cause.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where nucleation is slow compared to the formation of an amorphous oil.

  • Inappropriate Solvent Choice: If the solvent is too good at dissolving the compound, a very high concentration is needed for crystallization, which can favor oiling out.

Troubleshooting Steps:

  • Re-heat and Dilute: If oiling out occurs, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level.[1]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. This provides more time for proper crystal nucleation and growth.[1]

  • Solvent System Modification: If the problem persists, consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, heptane) dropwise at an elevated temperature until slight turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow for slow cooling.[2]

  • Pre-purification: If impurities are suspected, consider a preliminary purification step like column chromatography before crystallization.

Q2: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve crystal size?

Answer: Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice and leads to small, often impure, crystals.[1] The goal is to slow down the crystal growth process.

Troubleshooting Steps:

  • Increase Solvent Volume: The most straightforward solution is to use more solvent. Re-dissolve the solid in the mother liquor by heating, and add an additional 10-20% of the solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[1]

  • Reduce the Rate of Cooling: As with "oiling out," a slower cooling rate is beneficial. Insulate the flask to slow heat loss.

  • Use a More Solubilizing Solvent System: If you are using a mixed solvent system, increase the proportion of the more "soluble" solvent.

Q3: My final product has a low yield. What are the common causes and solutions?

Answer: A low yield can be attributed to several factors during the crystallization process.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.[1] Before discarding the filtrate, try to concentrate it by evaporation and cool it again to see if a second crop of crystals forms.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.[3]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize the precipitation of the product. After cooling to room temperature, placing the flask in an ice bath can significantly increase the yield.[2]

Q4: I suspect my product is contaminated with residual starting materials from a Reformatsky synthesis. How will this affect crystallization and how can I remove them?

Answer: A common route to synthesize 3-hydroxy-2,2-dimethyl-3-arylpropanoic acids is via a Reformatsky reaction followed by hydrolysis.[4][5] Potential impurities from this synthesis include:

  • p-Tolualdehyde (starting material): Being an aldehyde, it is relatively non-polar.

  • Ethyl 2-bromo-2-methylpropanoate (starting material): An ester, also of moderate polarity.

  • Ethyl 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate (intermediate): The ester precursor to your final product. Its polarity is similar to the product but lacks the acidic proton.

  • Zinc Salts: Inorganic and highly polar.

These impurities can co-crystallize, be trapped in the crystal lattice, or cause issues like oiling out.

Purification Strategies:

  • Aqueous Wash: Before crystallization, dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate) and washing with a dilute acid solution (e.g., 1M HCl) can help remove residual zinc salts. A subsequent wash with a saturated sodium bicarbonate solution can help remove unreacted acidic starting materials, though this may also extract some of your desired product if not done carefully.

  • Solvent Selection: Choose a solvent system where the impurities are highly soluble even at low temperatures, while your desired product has low solubility at those temperatures.

  • Recrystallization: A second recrystallization is often necessary to achieve high purity.

III. Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to try for crystallization of this compound?

A: Given the structure, a good starting point would be a polar protic solvent like ethanol or isopropanol. A related compound, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, has been successfully crystallized from ethyl alcohol.[6] A mixed solvent system of ethyl acetate/heptane or acetone/water could also be effective. It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to determine the best candidate.

Q: How does the pH of the solution affect the crystallization?

A: As a carboxylic acid, the solubility of your compound is highly pH-dependent. In basic solutions (pH > pKa), it will deprotonate to form the carboxylate salt, which is generally much more soluble in aqueous media. Crystallization can be induced by dissolving the crude material in a dilute basic solution, filtering out any insoluble impurities, and then slowly acidifying the solution to precipitate the pure carboxylic acid.[2]

Q: What analytical techniques are recommended to assess the purity of the final product?

A:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) would be a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and identifying the presence of organic impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.

IV. Recommended Crystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Solvent Selection:

  • Place ~20 mg of your crude product into a small test tube.

  • Add a solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature. Observe the solubility.

  • If insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.[2]

Table 1: Suggested Solvents for Screening

Solvent Class Example Solvents Expected Solubility Profile
Alcohols Ethanol, Isopropanol Good solubility when hot, lower when cold. A likely candidate.
Esters Ethyl Acetate Good solubility, may require an anti-solvent like heptane.
Ketones Acetone High solubility, likely requires an anti-solvent like water.
Aromatic Toluene May be effective due to the tolyl group, but the polar groups may limit solubility.
Ethers Methyl tert-butyl ether (MTBE) Moderate solubility, may be a good single-solvent system.

| Anti-Solvents | Water, Heptane, Hexane | Low solubility. To be used in mixed-solvent systems. |

2. Crystallization Procedure (Single Solvent):

  • Place the crude 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just dissolved.[5]

  • If the solution is colored or contains insoluble matter, perform a hot gravity filtration.[3]

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Dry the crystals under vacuum.

V. Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is key. The following diagram outlines a decision-making process for optimizing the crystallization.

Troubleshooting_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cool dissolve->cool outcome Evaluate Crystals cool->outcome good_crystals Good Crystals (High Yield & Purity) outcome->good_crystals Yes problem Identify Issue outcome->problem No oiling_out Oiling Out problem->oiling_out low_yield Low Yield problem->low_yield fine_powder Fine Powder problem->fine_powder solution_oil Reheat, Add More Solvent, Cool Slower, Change Solvent oiling_out->solution_oil solution_yield Concentrate Mother Liquor, Ensure Full Cooling low_yield->solution_yield solution_powder Increase Solvent, Cool Slower fine_powder->solution_powder solution_oil->dissolve Retry solution_yield->dissolve Retry solution_powder->dissolve Retry

Caption: Troubleshooting workflow for crystallization optimization.

VI. Potential Impurity Profile from Synthesis

The following diagram illustrates the likely synthetic pathway and the origin of potential impurities.

Synthesis_Impurities cluster_reaction Reaction & Workup p_tolualdehyde p-Tolualdehyde reformatsky Reformatsky Reaction (Zn, Solvent) p_tolualdehyde->reformatsky imp_aldehyde Impurity: Unreacted p-Tolualdehyde p_tolualdehyde->imp_aldehyde bromoester Ethyl 2-bromo-2-methylpropanoate bromoester->reformatsky imp_ester_start Impurity: Unreacted Bromoester bromoester->imp_ester_start hydrolysis Hydrolysis (e.g., KOH, then H+) reformatsky->hydrolysis imp_ester_int Impurity: Intermediate Ester reformatsky->imp_ester_int imp_zn Impurity: Zinc Salts reformatsky->imp_zn product Desired Product: 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid hydrolysis->product

Caption: Likely synthesis route and potential impurities.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link]

  • Master Organic Chemistry. Reformatsky Reaction. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • ACS Publications. An Efficient Nickel-Catalyzed Reformatsky-Type Reaction and Its Application in the Parallel Synthesis of β-Amino Carbonyl Libraries. (2003). Available at: [Link]

  • RSC Publishing. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). Available at: [Link]

  • SpringerLink. Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. (2009). Available at: [Link]

  • Google Patents. Oxidation and crystallization process for aromatic carboxylic acid production.
  • ResearchGate. Synthesis of 3‐hydroxy‐2,2‐dimethyl‐3‐(p ‐tolyl)propanoate 20. (2023). Available at: [Link]

  • ACS Publications. Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. (2013). Available at: [Link]

  • Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

  • Chemical Synthesis Database. 3-hydroxy-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid. (2025). Available at: [Link]

  • ChemBK. 3-hydroxy-2,2-dimethylpropanoic acid. (2024). Available at: [Link]

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). Available at: [Link]

  • Cambridge University Press & Assessment. Reformatsky Reaction. Available at: [Link]

  • National Center for Biotechnology Information. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). Available at: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

  • National Center for Biotechnology Information. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2021). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic carboxylic acids. 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid presents a classic formulation challenge: it possesses a highly lipophilic p-tolyl (4-methylphenyl) group and steric bulk from a gem-dimethyl moiety, which severely restricts its thermodynamic solubility in water.

This guide is designed to provide you with authoritative, field-proven strategies to overcome these solubility hurdles, ensuring your in vitro and in vivo assays yield robust, reproducible data.

Part 1: The Causality of Insolubility (The "Why")

To solve a solubility issue, we must first understand the physicochemical environment of the molecule. The intrinsic solubility of this compound is dictated by its ionization state. The carboxylic acid functional group has a pKa typically around 4.5 to 5.0.

  • In Acidic Media (pH < pKa): The molecule exists in its unionized, highly hydrophobic state. The lack of charge allows the lipophilic tolyl rings to interact via pi-pi stacking and hydrophobic effects, leading to rapid precipitation[1].

  • In Physiological Media (pH 7.4): The carboxylic acid is deprotonated, forming a water-soluble carboxylate anion[1]. However, even in its ionized state, the bulky hydrophobic tail can cause micellization or precipitation at high concentrations. This necessitates advanced formulation strategies like cosolvent systems or cyclodextrin complexation to shield the hydrophobic core from the aqueous environment[2][3].

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into my cell culture media. What is happening? A1: You are exceeding the thermodynamic solubility limit of the compound in the aqueous phase. When the DMSO diffuses into the bulk water, the hydrophobic tolyl group forces the compound to aggregate and "crash out"[2]. Solution: First, verify your assay buffer is strictly maintained at pH 7.4 to maximize ionization[1]. If precipitation persists, you must either lower your final assay concentration or introduce a solubilizing excipient like a non-ionic surfactant (e.g., 0.1% Tween-80) to form protective micelles around the hydrophobic core[4].

Q2: I need to dose this compound in vivo at high concentrations, but I cannot use high levels of DMSO due to toxicity. What is the best approach? A2: For in vivo applications requiring high bioavailability without organic solvents, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[3][5]. The lipophilic p-tolyl ring fits perfectly into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[5]. This creates a stable, water-soluble delivery vehicle that does not alter the compound's pharmacological target engagement[6].

Q3: My in vitro enzymatic assay results are highly variable day-to-day. Could solubility be the culprit? A3: Yes. "Micro-precipitation" is a common artifact where the compound forms sub-visible aggregates (colloids) rather than a true solution[3]. These aggregates can sequester the compound, leading to variable active concentrations in your assay wells. Solution: Always sterile filter (0.22 µm) your final aqueous dilutions before adding them to the assay plate. If the concentration drops post-filtration, you have a solubility issue and must employ a cosolvent or cyclodextrin strategy[2].

Part 3: Mechanistic Workflows

Below are the logical decision-making and experimental workflows for resolving solubility issues.

SolubilityDecisionTree Start Compound precipitates in aqueous media? CheckPH Is pH < 6.0? Start->CheckPH AdjustPH Adjust pH to 7.4 (Ionize Carboxylic Acid) CheckPH->AdjustPH Yes CheckStock Is DMSO > 1%? CheckPH->CheckStock No Success Soluble Formulation Achieved AdjustPH->Success UseCD Use HP-β-CD Complexation CheckStock->UseCD Yes (Toxicity limit) UseSurfactant Add 0.1% Tween-80 (Micelle Formation) CheckStock->UseSurfactant No UseCD->Success UseSurfactant->Success

Caption: Decision tree for troubleshooting aqueous solubility of lipophilic carboxylic acids.

HPBCD_Workflow Step1 Weigh Compound & HP-β-CD (1:2 Molar) Step2 Add Aqueous Buffer (pH 7.4) Step1->Step2 Step3 Vortex & Sonicate (30 mins, 25°C) Step2->Step3 Step4 Sterile Filter (0.22 µm) Step3->Step4 Step5 Clear Soluble Complex Step4->Step5

Caption: Step-by-step workflow for preparing HP-β-CD inclusion complexes.

Part 4: Quantitative Data Presentation

To guide your formulation choices, the following table summarizes the expected solubility enhancements across different vehicle systems based on the physicochemical properties of lipophilic carboxylic acids.

Formulation VehicleMechanism of SolubilizationExpected Solubility LimitBest Application
Pure Water (pH 4.0) None (Unionized state)< 0.01 mg/mLNot recommended
Aqueous Buffer (pH 7.4) Ionization (Carboxylate salt)~ 0.5 - 1.0 mg/mLStandard in vitro assays
1% DMSO in Buffer (pH 7.4) Cosolvent disruption of lattice~ 2.0 - 5.0 mg/mLCell-based assays
0.1% Tween-80 (pH 7.4) Micellar encapsulation~ 5.0 - 10.0 mg/mLEnzymatic/Biochemical assays
20% HP-β-CD (pH 7.4) Inclusion complexation> 20.0 mg/mLIn vivo dosing (IV/PO)

Part 5: Self-Validating Experimental Protocols

Every protocol utilized in a rigorous laboratory setting must be a self-validating system. The following methodologies include built-in validation steps to ensure the causality of your results.

Protocol A: pH-Optimized Cosolvent Stock Preparation

Use this protocol for standard cell-based and biochemical assays.

  • Preparation: Weigh the precise amount of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid required.

  • Primary Solubilization: Dissolve the powder in 100% cell-culture grade DMSO to create a 10 mM master stock. (Causality: The pure organic solvent completely disrupts the crystalline lattice of the lipophilic compound).

  • Buffer Conditioning: Prepare your target aqueous buffer and strictly adjust the pH to 7.4 using 0.1M NaOH. (Causality: Ensures the carboxylic acid moiety is fully deprotonated, maximizing polarity).

  • Dilution: Slowly add the DMSO stock dropwise to the rapidly vortexing aqueous buffer. (Causality: Rapid kinetic mixing prevents localized high concentrations of the drug that trigger thermodynamic nucleation and precipitation).

  • Self-Validation Step: Pass the final solution through a 0.22 µm PTFE syringe filter. Quantify the pre- and post-filtration concentration via UV-Vis spectroscopy or LC-MS. If the recovery is >95%, the system is self-validated as a true molecular solution.

Protocol B: HP-β-CD Complexation Formulation

Use this protocol for high-concentration in vivo dosing.

  • Stoichiometry: Weigh the compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:2 molar ratio. (Causality: An excess of cyclodextrin drives the thermodynamic equilibrium toward complete inclusion of the hydrophobic tolyl ring).

  • Hydration: Add the required volume of pH 7.4 aqueous buffer (e.g., PBS) to the dry powders and vortex vigorously for 2 minutes.

  • Energy Input: Sonicate the suspension in a water bath for 30 minutes at 25°C. (Causality: Acoustic cavitation provides the necessary activation energy for the hydrophobic guest molecule to displace water molecules inside the cyclodextrin cavity).

  • Self-Validation Step: Centrifuge the resulting mixture at 10,000 x g for 10 minutes. A lack of a visible pellet at the bottom of the tube self-validates the complete complexation and solubilization of the compound.

Part 6: References

  • Title : Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds Source : BenchChem URL :

  • Title : Solubility and Dissolution Profile Assessment in Drug Discovery (Citing: Chowhan, Z. T.: pH-Solubility profiles of organic carboxylic acids and their salts) Source : J-Stage URL :

  • Title : Interaction of Hydroxy Acids with β-Cyclodextrin Source : ResearchGate URL :

  • Title : Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins Source : Scirp.org URL :

  • Title : Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source : PMC (National Institutes of Health) URL :

Sources

Technical Support Center: Optimizing Temperature for 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the carbon-carbon bond formation required to synthesize 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid .

Synthesizing this specific β-hydroxy acid presents a unique thermodynamic challenge. Below, we break down the mechanistic causality of temperature control, provide troubleshooting FAQs, and outline self-validating experimental protocols.

Part 1: Mechanistic Causality & Temperature Dynamics

To successfully synthesize this molecule, you must couple a p-tolualdehyde electrophile with an isobutyric acid derivative (typically an ester enolate or Reformatsky reagent). The most critical parameter in this reaction is temperature control , dictated by the principles of kinetic versus thermodynamic control 1.

In a standard aldol condensation, applying heat drives the reaction forward by dehydrating the initial β-hydroxy adduct into a stable, conjugated α,β-unsaturated compound. However, our target molecule features a 2,2-dimethyl substitution pattern . Because the C2 position is fully substituted with two methyl groups, there are no α-protons available to undergo E1cB elimination. Dehydration is structurally blocked.

Without the thermodynamic sink of dehydration, exposing the reaction to elevated temperatures (> 0 °C) while under basic conditions shifts the equilibrium entirely toward retro-aldol cleavage 2. The system reverts to the starting p-tolualdehyde and isobutyrate enolate due to entropic favorability. Therefore, isolating the β-hydroxy adduct requires strict kinetic control at cryogenic temperatures (-78 °C) to ensure the forward addition is significantly faster than the reverse cleavage 3.

ReactionPath SM p-Tolualdehyde + Isobutyrate Enolate Adduct 3-Hydroxy-2,2-dimethyl- 3-(4-methylphenyl) propanoic acid SM->Adduct Kinetic Control (-78°C) Fast Addition Adduct->SM Thermodynamic Control (>0°C) Retro-Aldol Cleavage Dehyd α,β-Unsaturated Compound Adduct->Dehyd Dehydration (BLOCKED: No α-protons)

Reaction pathways illustrating temperature-dependent kinetic vs. thermodynamic control.

Part 2: Troubleshooting Guides & FAQs

Q: I performed the lithium enolate aldol reaction at room temperature, and my yield of the 3-hydroxy product is less than 10%. Why? A: You have entered the thermodynamic control regime. Because your product cannot dehydrate to form a stable enone, the equilibrium favors the starting materials (2 molecules) over the product (1 molecule) due to entropy. The highly ionic lithium alkoxide intermediate rapidly undergoes retro-aldol cleavage at room temperature. You must run this reaction at -78 °C.

Q: Why does the protocol explicitly state to quench the reaction BEFORE removing the dry ice/acetone bath? A: This is a critical self-validating step. If you remove the flask from the -78 °C bath while the intermediate is still a basic lithium alkoxide, it will undergo retro-aldol cleavage as it warms. By injecting saturated NH₄Cl at -78 °C, you protonate the alkoxide, locking it as a stable neutral alcohol. If your post-reaction TLC shows high p-tolualdehyde recovery, it diagnoses a failure in this kinetic trapping step rather than a failure in the initial enolate addition.

Q: I want to avoid cryogenic temperatures. Can I use the Reformatsky reaction instead? A: Yes. The Reformatsky reaction utilizes zinc instead of lithium. Zinc alkoxides are significantly more covalent than lithium alkoxides, making them resistant to retro-aldol cleavage at higher temperatures. However, you must decouple the temperature of the zinc activation step (which requires heat) from the addition step (which should be kept at 0 °C to RT) to prevent side reactions. See Protocol B below.

Part 3: Quantitative Temperature Profiling

The following table summarizes the quantitative effect of temperature on the lithium enolate-mediated addition of ethyl isobutyrate to p-tolualdehyde (prior to saponification).

Reaction TemperatureDominant Control RegimeAlkoxide Intermediate StabilityTarget β-Hydroxy Yield (%)Retro-Aldol Reversion (%)
-78 °C KineticHighly Stable> 90%< 5%
0 °C MixedMarginally Stable45 - 60%40 - 55%
+25 °C (RT) ThermodynamicUnstable< 15%> 85%

Part 4: Experimental Protocols

Protocol A: Kinetic Aldol Addition (Lithium Enolate Method)

This protocol utilizes an ester intermediate to prevent dianion solubility issues, followed by saponification.

  • Enolate Generation: In a flame-dried flask under argon, add diisopropylamine (1.1 eq) to anhydrous THF (0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form LDA.

  • Ester Addition: Add ethyl isobutyrate (1.0 eq) dropwise at -78 °C. Stir for 45 minutes to ensure complete enolization.

  • Electrophile Addition: Add p-tolualdehyde (1.05 eq) dropwise down the side of the flask to pre-cool the drops before they hit the reaction mixture.

  • Kinetic Trapping (Critical Step): Stir at -78 °C for 1 hour. Do not remove the cooling bath. Quench the reaction by adding excess saturated aqueous NH₄Cl directly into the flask at -78 °C.

  • Recovery & Hydrolysis: Once quenched, remove the bath and allow the mixture to warm to room temperature. Extract with EtOAc. To yield the final acid, dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O, add LiOH (3.0 eq), and stir at room temperature until saponification is complete. Acidify with 1M HCl and extract.

Protocol B: Temperature-Decoupled Reformatsky Reaction

This protocol leverages the covalent stability of zinc alkoxides to bypass the need for -78 °C cooling.

  • Zinc Activation: Suspend zinc dust (1.5 eq) in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes to activate the zinc surface. Cool the suspension to room temperature.

  • Reagent Formation: Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise. A mild exotherm will occur, indicating the formation of the Reformatsky reagent. Stir for 30 minutes.

  • Controlled Addition: Cool the mixture to 0 °C using an ice bath. Add p-tolualdehyde (1.0 eq) dropwise. The covalent nature of the zinc intermediate allows this reaction to proceed cleanly at 0 °C without significant retro-aldol reversion.

  • Quench & Hydrolysis: Quench the reaction with 1M HCl at 0 °C. Extract the organic layer, concentrate, and subject the crude ester to the same LiOH saponification conditions described in Protocol A to isolate the final 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

References

  • BenchChem. "effect of temperature on Aldol reaction equilibrium - Benchchem". Available at: 1

  • Wikipedia. "Aldol reaction - Wikipedia". Available at: 2

  • WikiDoc. "Aldol reaction - wikidoc". Available at: 3

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter challenges when synthesizing sterically hindered β -hydroxy acids. The synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid —typically achieved via an Aldol addition or a Reformatsky reaction between p-tolualdehyde and an isobutyric acid derivative—is notoriously prone to byproduct formation.

This guide is designed to move beyond basic protocols. We will dissect the mechanistic causality behind reaction failures and provide self-validating workflows to ensure high-yield, high-purity isolation of your target molecule.

Mechanistic Overview & Byproduct Logic

To effectively troubleshoot, we must first understand the thermodynamic and kinetic landscape of the reaction. The core challenge lies in the gem-dimethyl group at the α -position. Because there are no α -hydrogens available, the intermediate cannot undergo standard E1cB dehydration to form a stable α,β -unsaturated acid[1]. Without this irreversible dehydration step to act as a thermodynamic sink, the reaction remains highly reversible, opening the door to multiple byproduct pathways.

Mechanism SM Starting Materials: p-Tolualdehyde + Isobutyrate Derivative Intermediate Metal Alkoxide Intermediate SM->Intermediate Nucleophilic Addition Wurtz Wurtz Homocoupling (Tetramethylsuccinate) SM->Wurtz Reformatsky (Zn insertion) Cannizzaro Cannizzaro Disproportionation (p-Toluic acid + Alcohol) SM->Cannizzaro Excess NaOH/KOH Target Target Molecule: 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid Intermediate->Target Mild Hydrolysis (H+) RetroAldol Retro-Aldol Cleavage (Reversion to SM) Intermediate->RetroAldol High Temp / Strong Base

Mechanistic pathways showing target formation and primary byproduct divergence.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a low yield of the target acid and recovering mostly p-tolualdehyde and isobutyric acid?

The Causality: You are experiencing Retro-Aldol Cleavage . The α,α -dimethyl- β -hydroxy motif is highly susceptible to retro-aldol reversion. The bulky gem-dimethyl group creates significant steric strain, pushing the equilibrium back toward the starting materials[2]. Because dehydration is blocked, any application of heat or strong base (such as refluxing NaOH during the final ester hydrolysis step) will cleave the carbon-carbon bond you just formed. The Solution: You must decouple the carbon-carbon bond formation from the hydrolysis step. Perform the saponification of the intermediate ester using mild bases (e.g., LiOH in THF/H 2​ O) at temperatures strictly maintained below 40°C.

Q2: In my Reformatsky route, I am isolating a significant amount of diethyl 2,2,3,3-tetramethylsuccinate. How do I prevent this?

The Causality: This is a Wurtz-type homocoupling byproduct. In the Reformatsky approach, the zinc enolate of ethyl 2-bromo-2-methylpropanoate acts as your nucleophile. If the concentration of unreacted bromoester in the reaction mixture is too high, the zinc enolate will attack the carbon-bromine bond of a second bromoester molecule rather than the carbonyl carbon of p-tolualdehyde[3]. The Solution: Utilize a co-addition strategy. Pre-mix the p-tolualdehyde and the bromoester, and add them dropwise to the activated zinc suspension. This maintains a low steady-state concentration of the bromoester, kinetically favoring the cross-addition to the highly electrophilic aldehyde.

Q3: I attempted a direct Aldol condensation using NaOH, but I isolated p-toluic acid and 4-methylbenzyl alcohol instead. What happened?

The Causality: You have triggered a Cannizzaro Disproportionation . p-Tolualdehyde lacks α -hydrogens and cannot form an enolate. When exposed to aqueous hydroxide bases without a pre-formed enolate present, the hydroxide attacks the aldehyde carbonyl, initiating a hydride transfer to a second aldehyde molecule[4][5]. The Solution: Never use aqueous hydroxide bases for the carbon-carbon bond-forming step of this specific molecule. Instead, quantitatively pre-form the lithium enolate of the isobutyrate ester using Lithium Diisopropylamide (LDA) at -78°C before introducing the p-tolualdehyde.

Quantitative Data: Route Comparison

To minimize byproducts, you must choose the correct synthetic route based on your available equipment and scale. Below is a comparative analysis of the two primary methodologies.

Reaction ParameterReformatsky Route (Zn-mediated)LDA-Mediated Aldol RouteImpact on Byproduct Formation
Enolate Generation Zn insertion (Heterogeneous)LDA deprotonation (Homogeneous)Zn favors Wurtz coupling if uncontrolled; LDA prevents Cannizzaro.
Optimal Temperature 40°C to 50°C-78°C to -20°CLower temperatures in the Aldol route heavily suppress retro-aldol cleavage.
Major Byproduct Risk Diethyl tetramethylsuccinatep-Tolualdehyde (Retro-aldol)Dictates your purification strategy (distillation vs. chromatography).
Typical Yield 65% - 75%70% - 85%Aldol often yields higher if moisture and oxygen are strictly excluded.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By verifying the specific checkpoints (marked as [Validation Check] ), you ensure the reaction is proceeding correctly before committing to the next step.

Workflow Step1 1. Zn Activation (TMSCl, 1,2-DBE) Step2 2. Co-Addition (Aldehyde + Bromoester) Step1->Step2 Step3 3. Thermal Control (40-50°C) Step2->Step3 Step4 4. Mild Quench (Cold sat. NH4Cl) Step3->Step4 Step5 5. Saponification (LiOH, THF/H2O) Step4->Step5 Step6 6. Acidification (pH 2, EtOAc extraction) Step5->Step6

Optimized step-by-step experimental workflow for the Reformatsky synthesis route.

Protocol A: Optimized Reformatsky Addition (Minimizing Wurtz Coupling)
  • Zinc Activation: Suspend zinc dust (1.5 equiv) in anhydrous THF under Argon. Add 1,2-dibromoethane (0.05 equiv) and heat to 65°C for 1 minute, then cool to room temperature. Add Chlorotrimethylsilane (TMSCl, 0.05 equiv) and stir for 15 minutes.

    • [Validation Check]: You must observe slight bubbling (ethylene gas evolution) upon the addition of 1,2-dibromoethane. This confirms the removal of the passivating ZnO layer.

  • Co-Addition: Prepare a solution of p-tolualdehyde (1.0 equiv) and ethyl 2-bromo-2-methylpropanoate (1.2 equiv) in anhydrous THF. Add this mixture dropwise to the activated zinc over 45 minutes, maintaining the internal temperature between 40°C and 50°C.

    • [Validation Check]: The reaction should sustain a mild exotherm. If the temperature drops below 40°C, pause the addition; accumulating unreacted bromoester will cause runaway Wurtz coupling once it initiates.

  • Quenching: Cool the mixture to 0°C and aggressively quench with cold saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate.

    • [Validation Check]: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the highly UV-active p-tolualdehyde spot, replaced by a lower-Rf UV-active spot (the intermediate ester).

Protocol B: Mild Saponification (Minimizing Retro-Aldol Cleavage)
  • Solvent Setup: Dissolve the crude intermediate ester in a 3:1:1 mixture of THF:Methanol:H 2​ O.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 3.0 equiv) at 0°C. Allow the reaction to warm to room temperature (strictly 25°C) and stir for 12 hours. Do not heat.

    • [Validation Check]: The biphasic mixture will become homogeneous as the ester converts to the water-soluble lithium carboxylate salt.

  • Acidification: Evaporate the organic solvents under reduced pressure (bath temp < 30°C). Dilute the aqueous layer with water, cool to 0°C, and carefully acidify to pH 2 using 1M HCl.

  • Isolation: Extract the precipitated acid with Ethyl Acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the pure 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

References

  • Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL:4[4]

  • A comparison of the reactivities of propanal and propylene on HZSM-5 Source: ResearchGate URL:5[5]

  • A new chiral primary–tertiary diamine-Brønsted acid salt organocatalyst for the highly enantioselective direct anti-aldol and syn-Mannich reactions Source: ResearchGate URL:2[2]

  • Reformatsky reactions Source: Wiley URL:3[3]

  • 3-Hydroxy-2,2-dimethylpropanal | Research Chemical Source: Benchchem URL:1[1]

Sources

purification techniques for crude 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating structurally unique beta-hydroxy acids can present distinct challenges. This guide is engineered to troubleshoot the purification of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid —a compound typically synthesized via Reformatsky or Aldol-type additions.

Before diving into the protocols, we must understand the causality of its structure :

  • The gem-dimethyl effect: The presence of two methyl groups at the C2 (alpha) position means there are no alpha-protons. Consequently, this molecule cannot undergo standard E1cB dehydration to form an alpha,beta-unsaturated acid. This grants the molecule exceptional thermal stability during heated purification steps.

  • High Lipophilicity: The combination of the gem-dimethyl group and the aromatic p-tolyl ring makes this acid highly hydrophobic. This alters its partition coefficient, making it prone to "oiling out" during recrystallization and requiring specific solvent tuning.

Below is our comprehensive, self-validating troubleshooting guide.

Phase 1: Acid-Base Extraction (Primary Cleanup)

Q: My crude reaction mixture is a dark oil containing unreacted 4-methylbenzaldehyde and neutral byproducts. How do I isolate the target acid?

A: Because your target compound is a carboxylic acid with an estimated pKa of ~4.8 (similar to other aliphatic beta-hydroxy acids like 3-hydroxypropanoic acid[1]), it can be selectively ionized and separated from neutral impurities using a liquid-liquid acid-base extraction[2].

We strongly recommend using Sodium Bicarbonate (NaHCO₃) rather than Sodium Hydroxide (NaOH). NaHCO₃ is a weak base that will quantitatively deprotonate the carboxylic acid without risking the hydrolysis of any unreacted ester intermediates left over from the synthesis[3][4].

Validated Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Extraction: Wash the organic layer with 3 volumes of Saturated Aqueous NaHCO₃. Self-Validation: CO₂ gas evolution will occur; vent the separatory funnel frequently. The target compound is now in the aqueous layer as a sodium salt.

  • Backwashing: Separate the layers. Wash the aqueous layer once with fresh EtOAc to remove trace neutral impurities (e.g., unreacted aldehyde). Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2. Self-Validation: Use pH paper to confirm. The protonated 3-hydroxy acid will precipitate out of the solution[3].

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel and wash with ice-cold distilled water[5].

AcidBase Crude Crude Extract in EtOAc (Acid + Neutral Impurities) AddBase Add Sat. NaHCO3 (aq) Target pH ~8 Crude->AddBase SepFunnel Phase Separation (Separatory Funnel) AddBase->SepFunnel OrgLayer Organic Layer (Discard / Neutral Byproducts) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Sodium Carboxylate Salt) SepFunnel->AqLayer Bottom Layer Acidify Add 1M HCl (aq) Target pH ~2 AqLayer->Acidify Precipitate Precipitation of 3-Hydroxy Acid Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Pure Semi-Pure Carboxylic Acid Filter->Pure

Caption: Workflow for the acid-base extraction of carboxylic acids from neutral impurities.

Q: When I acidify the aqueous layer, the product forms a sticky gum instead of a solid precipitate. Why? A: This is a classic manifestation of the compound's high lipophilicity. Trace organic impurities depress the melting point of the precipitate, causing it to crash out as a supercooled liquid (gum). If this occurs, do not attempt to filter it. Instead, extract the acidic aqueous layer with fresh EtOAc, dry the organic layer over anhydrous Na₂SO₄, and concentrate it in vacuo to yield the crude solid.

Phase 2: Recrystallization (High-Purity Isolation)

Q: The extracted solid is slightly yellow and has a broad melting point. What is the best recrystallization strategy?

A: Recrystallization relies on differential solubility across a temperature gradient[6]. Because of the polar carboxylic acid and the highly non-polar gem-dimethyl/p-tolyl groups, a binary solvent system is required.

Validated Protocol: Binary Recrystallization
  • Suspension: Suspend the crude solid in a non-polar anti-solvent (Heptane) and heat to reflux.

  • Dissolution: Add a polar "good solvent" (EtOAc or Toluene) dropwise through the condenser just until the solid fully dissolves.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature. Self-Validation: Slower cooling yields larger, purer crystals by preventing the entrapment of impurities within the crystal lattice.

  • Harvesting: Chill in an ice bath for 15 minutes, filter, and wash with cold Heptane.

Q: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing during cooling. How do I fix this? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent[6]. The bulky hydrophobic groups on this molecule make it highly prone to this phenomenon. Fix: Reheat the mixture until it becomes a single clear phase. Add a small amount of the good solvent (EtOAc) to increase the compound's solubility at lower temperatures, preventing it from saturating the solution while still above its melting point. Cool much more slowly, or seed the solution with a pure crystal just before it reaches the cloud point.

Recrystallization Start Dissolve in minimal hot EtOAc/Heptane Cool Cool slowly to RT Start->Cool Check Did crystals form? Cool->Check Yes Collect via filtration Check->Yes Yes No Did it oil out? Check->No No OilYes Reheat, add more EtOAc (Good Solvent) No->OilYes Yes (Two liquid phases) OilNo Scratch flask / Add seed crystal No->OilNo No (Clear solution) OilYes->Cool OilNo->Cool

Caption: Troubleshooting logic tree for resolving common recrystallization issues like oiling out.

Phase 3: Chromatography (Tackling Stubborn Impurities)

Q: TLC shows a faint UV-active spot just above my product. Recrystallization isn't removing it. How do I isolate the pure acid via column chromatography without severe streaking?

A: Carboxylic acids streak heavily on standard silica gel because they strongly hydrogen-bond with the polar silanol groups on the stationary phase. To prevent streaking, you must suppress the ionization of the carboxylic acid by adding a volatile acid to the mobile phase.

Validated Protocol: Acid-Doped Flash Chromatography
  • Eluent Preparation: Prepare a solvent system of Hexanes : Ethyl Acetate (e.g., 70:30 v/v) and add 1% Acetic Acid or Formic Acid .

  • Loading: Dissolve the sample in a minimum amount of the eluent and load it onto the silica column.

  • Elution: Run the column. Self-Validation: The acidic additive protonates the silica's silanol groups, keeping your target molecule in its neutral state and resulting in sharp, distinct bands.

  • Concentration: Pool the product fractions. To remove residual acetic acid during rotary evaporation, add a small amount of Toluene to form an azeotrope and co-evaporate.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
Molecular Weight ~208.26 g/mol Standard for substituted beta-hydroxy acids.
Estimated pKa ~4.8Allows for selective deprotonation using weak bases like NaHCO₃[1].
Thermal Stability Exceptionally HighGem-dimethyl group at C2 blocks E1cB dehydration; safe to heat during recrystallization.
Lipophilicity (LogP) HighProne to oiling out during crystallization; requires non-polar anti-solvents.
Table 2: Solvent System Selection Matrix
Purification TechniquePrimary Solvent (Phase)Secondary Solvent (Phase)Additive / Modifier
Acid-Base Extraction Ethyl Acetate (Organic)Sat. NaHCO₃ / 1M HCl (Aqueous)None
Recrystallization Ethyl Acetate or Toluene (Good)Heptane or Hexanes (Anti-solvent)Seed crystals (if oiling out)
Flash Chromatography Hexanes (Non-polar)Ethyl Acetate (Polar)1% Acetic Acid (Anti-streaking)

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. 6

  • Purification by Recrystallization - CUNY. 5

  • Acid-Base Extraction - UMass. 3

  • Acid–base extraction - Wikipedia. 2

  • Organic Acid-Base Extractions - Chemistry Steps. 4

  • 3-Hydroxypropionic acid (pKa Reference) - Wikipedia. 1

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Analyte Profiling & Chromatographic Causality

Before adjusting instrument parameters, we must understand the structural causality of our target analyte, 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid , and how its functional groups dictate its behavior in a mobile phase:

  • Carboxylic Acid Group (-COOH): Highly ionizable (estimated pKa ~4.0–4.5). If the mobile phase pH is near this pKa, the analyte exists in a mixed ionization state, leading to split peaks or retention time drift[1].

  • Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor/acceptor, increasing the risk of secondary interactions with the stationary phase[2].

  • 4-Methylphenyl Ring: Confers significant hydrophobicity, ensuring strong retention on standard C18 columns via hydrophobic partitioning.

  • Gem-Dimethyl Group: Provides steric bulk near the carboxylic acid, which can slightly alter its hydration shell and interaction kinetics compared to linear propanoic acids.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (Tf > 1.5) for this compound on a standard C18 column. How do I correct this? A1: Peak tailing for acidic compounds is predominantly caused by secondary silanophilic interactions[3]. While the primary retention mechanism is hydrophobic, the polar -OH and ionizable -COOH groups interact with residual, unendcapped silanol (Si-OH) groups on the silica support via hydrogen bonding and ion-exchange[2],[4].

  • The Causality: At a neutral or weakly acidic pH, both the carboxylic acid and the residual silanols can become ionized. This creates strong, undesirable ionic interactions that delay the elution of a fraction of the analyte molecules, creating an asymmetrical "tail"[5].

  • Self-Validating Protocol: Inject a neutral, non-polar reference standard (e.g., toluene). If the neutral marker peak is perfectly symmetrical but your analyte tails, the issue is chemical (secondary interactions). If both tail, the issue is physical (e.g., column void or frit blockage)[2].

  • Solution: Lower the mobile phase pH to 2.0–2.5. Using an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid) protonates both the analyte and the silanols, neutralizing them and shutting down the secondary ionic interactions[3],[1].

Q2: My retention times are drifting between consecutive injections. How do I stabilize them? A2: Retention time drift for ionizable compounds is a classic symptom of inadequate buffer capacity.

  • The Causality: If your mobile phase pH is near the analyte's pKa, microscopic variations in local pH at the column head during sample injection will cause the analyte to shift unpredictably between its ionized (faster eluting) and neutral (slower eluting) states[6],[1].

  • Solution: Ensure your mobile phase pH is at least 1.5 to 2.0 units away from the analyte's pKa[6]. Furthermore, switch from a simple acid additive to a true buffer system (e.g., 10–20 mM Potassium Phosphate, pH 2.5). The higher buffer capacity resists the pH shock of the injection solvent[6],[7].

Q3: Should I use Acetonitrile or Methanol as the organic modifier for this specific analyte? A3: The choice depends on the specific impurities (e.g., synthetic byproducts) you need to resolve.

  • Acetonitrile (ACN): An aprotic solvent with lower viscosity. It generally provides higher theoretical plate counts, lower backpressure, and better UV transparency at low wavelengths[8]. Because your analyte contains a 4-methylphenyl group, ACN can participate in π−π interactions, often yielding sharper peaks.

  • Methanol (MeOH): A protic solvent. It can actively hydrogen-bond with the hydroxyl group on the C3 position of your analyte[8]. If you are struggling to separate this compound from a closely related positional isomer, switching to MeOH can dramatically alter the selectivity ( α ) and resolve the co-elution.

Data Presentation: Mobile Phase Optimization Matrix

ParameterAdjustmentChromatographic EffectCausality / Mechanism
Mobile Phase pH Decrease to 2.5Improves peak symmetry, increases retentionProtonates -COOH and silanols, eliminating ionic secondary interactions.
Buffer Concentration Increase to 20 mMStabilizes retention timeResists local pH changes at the column head during sample injection.
Organic Modifier Switch ACN to MeOHAlters elution order of impuritiesProtic nature of MeOH induces hydrogen bonding with the analyte's -OH group.
Column Temperature Increase to 40°CLowers backpressure, sharpens peaksEnhances mass transfer kinetics of the bulky gem-dimethyl structure.

Experimental Protocol: Step-by-Step Mobile Phase Optimization

Step 1: System Preparation & Column Equilibration

  • Flush the HPLC system with MS-grade Water/Acetonitrile (50:50 v/v) to remove any residual salts from previous analyses.

  • Install a high-purity, end-capped C18 analytical column (e.g., 150 x 4.6 mm, 3 µm particle size).

Step 2: Aqueous Phase Preparation (Buffer)

  • Weigh the appropriate amount of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a 20 mM concentration in 1 Liter of HPLC-grade water.

  • Adjust the pH to 2.5 using dilute Phosphoric Acid ( H3​PO4​ ) while continuously monitoring with a calibrated pH meter.

  • Vacuum filter the buffer through a 0.22 µm membrane to remove particulates.

Step 3: Isocratic Scouting & Optimization

  • Prepare a mobile phase of 60% Buffer (pH 2.5) and 40% Acetonitrile. Set flow rate to 1.0 mL/min.

  • Inject the 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid standard (100 µg/mL).

  • Calculate the retention factor ( k′ ). Adjust the % Acetonitrile in 5% increments until k′ is optimal (between 2 and 10).

Step 4: System Suitability & Self-Validation

  • Inject a mixed standard containing the analyte and Toluene (neutral marker).

  • Verify that the Toluene peak asymmetry factor ( As​ ) is 0.95–1.05.

  • Verify that the analyte tailing factor ( Tf​ ) is < 1.5. If the analyte tails but Toluene does not, re-verify the buffer pH is strictly 2.5.

Mandatory Visualization: Troubleshooting Workflow

OptimizationWorkflow N1 Initial Injection: Assess Chromatogram N2 Peak Tailing (Tf > 1.5)? N1->N2 N3 Lower pH to 2.5 (Suppress Ionization) N2->N3 Yes N4 Retention Time Drifting? N2->N4 No N3->N4 N5 Increase Buffer Capacity (>20mM) N4->N5 Yes N6 Poor Resolution from Impurities? N4->N6 No N5->N6 N7 Switch Organic Modifier (ACN vs MeOH) N6->N7 Yes N8 Optimized Method Achieved N6->N8 No N7->N8

Workflow for optimizing mobile phase to resolve peak tailing and retention drift.

References

  • Title : Common Causes Of Peak Tailing in Chromatography Source : alwsci URL : 2

  • Title : Mobile Phase Selection in Method Development: How to Optimize Source : Welch Materials URL : 6

  • Title : Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source : PubMed / NIH URL : 3

  • Title : Control pH During Method Development for Better Chromatography Source : Agilent URL : 1

  • Title : Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid Source : Benchchem URL : 5

  • Title : Resolving peak tailing and broadening in HPLC analysis of DHICA Source : Benchchem URL : 4

  • Title : Optimization of mobile phase for HPLC analysis of cinnamic acid Source : Benchchem URL :8

  • Title : Mobile Phase Optimization: A Critical Factor in HPLC Source : Phenomenex URL : 7

Sources

preventing degradation of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique handling and storage challenges associated with 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid .

Unlike simple aliphatic compounds, this molecule is a sterically hindered β -hydroxy acid with a benzylic hydroxyl group and a quaternary α -carbon. These structural nuances drastically alter its degradation profile. This guide will walk you through the causality of its degradation, troubleshooting FAQs, and a self-validating storage protocol to ensure absolute integrity in your drug development workflows.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid:

  • The Gem-Dimethyl Effect: Typical β -hydroxy acids readily undergo elimination (dehydration) to form stable α,β -unsaturated systems (). However, this molecule possesses a gem-dimethyl group at the C2 ( α ) position. Because there are no α -hydrogens available, standard E1cB or E2 dehydration is structurally impossible ().

  • Retro-Aldol Cleavage: Because standard dehydration is blocked, the molecule relieves steric and thermodynamic stress via C-C bond cleavage. Under basic conditions or heat, it undergoes a retro-aldol reaction, splitting into 4-methylbenzaldehyde and isobutyric acid.

  • Benzylic Oxidation: The hydroxyl group is situated at a benzylic position, making it highly susceptible to radical-mediated auto-oxidation (forming a ketone) when exposed to UV light and atmospheric oxygen.

Degradation A 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid B Retro-Aldol Cleavage (Base/Heat Catalyzed) A->B OH- / Heat C Wagner-Meerwein Shift (Acid Catalyzed) A->C H+ / Heat D Benzylic Oxidation (O2 / Light) A->D O2 / UV E 4-Methylbenzaldehyde + Isobutyric Acid B->E F Rearranged Alkenes (Complex Mixture) C->F G 3-Oxo Derivative (Ketone) D->G

Chemical degradation pathways of the hindered beta-hydroxy acid.

Troubleshooting FAQs

Q: I left my compound in a slightly basic aqueous buffer overnight, and the lab now smells strongly of sweet almonds. What happened? A: Your compound has undergone base-catalyzed retro-aldol cleavage. The characteristic almond/cherry odor is 4-methylbenzaldehyde (p-tolualdehyde). Under basic conditions, the hydroxyl group is deprotonated, triggering the cleavage of the C2-C3 bond to yield the aldehyde and the enolate of isobutyric acid. Action: Discard the sample. Always maintain solutions of this compound at a strictly neutral pH (pH 6.5–7.5).

Q: I attempted an acid-catalyzed dehydration using p-TsOH to force the creation of an unsaturated acid, but my NMR shows a complex mixture of unexpected products. Why? A: As noted in our mechanistic overview, standard dehydration requires an α -hydrogen. Because your C2 carbon is quaternary, standard elimination cannot occur. When you introduce a strong acid, it protonates the benzylic hydroxyl group, leading to the loss of water and the formation of a highly reactive benzylic carbocation. To stabilize, the molecule undergoes a Wagner-Meerwein rearrangement (a methyl group shifts from C2 to C3), followed by proton loss to form a mixture of rearranged alkenes. Action: Avoid exposing this compound to strong Brønsted or Lewis acids.

Q: My solid powder turned slightly yellow after sitting on the benchtop for a week. Is it still viable? A: Likely not. The yellowing indicates benzylic oxidation and subsequent polymerization. The benzylic position is sensitive to photo-oxidation, converting the hydroxyl group to a 3-oxo derivative. This highlights the necessity of storing the compound in amber vials under an inert atmosphere, similar to industrial protocols for sensitive hydroxy acids ().

Quantitative Degradation Kinetics

To assist in your experimental planning, below is a summary of the compound's degradation profile under various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Degradation (6 mo)Primary Degradant
Optimal -20°CArgonDark< 0.5%None
Standard 4°CAirDark2 - 5%4-Methylbenzaldehyde
Poor 25°CAirAmbient15 - 20%4-Methylbenzaldehyde, 3-Oxo derivative
Stress (Acidic, pH 2) 40°CAirDark> 50%Rearranged alkenes
Stress (Basic, pH 10) 40°CAirDark> 80%4-Methylbenzaldehyde + Isobutyric acid

Self-Validating Storage Protocol

To guarantee trustworthiness in your downstream assays, you must treat storage not as a passive state, but as an active, self-validating workflow.

Step 1: Lyophilization Ensure the synthesized compound is completely dry. Residual moisture facilitates hydrolytic and retro-aldol pathways. Lyophilize the powder for at least 24 hours at < 0.1 mbar.

Step 2: Aliquotting Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw cycles and eliminates UV-induced benzylic oxidation.

Step 3: Inert Gas Purging Gently blow a stream of high-purity Argon gas into the vial for 10–15 seconds to displace atmospheric oxygen. Immediately cap tightly with a PTFE-lined septum cap.

Step 4: Temperature Control Store at -20°C for long-term stability (>1 month) or 2-8°C for short-term use.

Step 5: Pre-Use HPLC Validation (The Self-Validating Step) Causality: You cannot assume a stored compound is intact. Before using an aliquot in a critical biological or synthetic assay, you must prove the absence of retro-aldol cleavage. Action: Dissolve a 1 mg micro-sample in HPLC-grade acetonitrile. Run a rapid reverse-phase HPLC-UV scan. Validation: The absence of an absorption peak at ~250-260 nm (which is characteristic of the highly conjugated 4-methylbenzaldehyde by-product) validates that the sample remains structurally intact and is safe for experimental use.

Protocol Start Receive / Synthesize Compound Dry Lyophilize to remove H2O Start->Dry Q1 Storage Duration? Short Short-term (< 1 month) Q1->Short Long Long-term (> 1 month) Q1->Long Temp1 Store at 2-8°C Short->Temp1 Temp2 Store at -20°C Long->Temp2 Vial Aliquot into Amber Vials Temp1->Vial Temp2->Vial Dry->Q1 Gas Purge with Argon Gas Vial->Gas Val Pre-use HPLC Validation Gas->Val

Step-by-step storage and pre-use validation workflow.

References

  • 23.3 Dehydration of Aldol Products: Synthesis of Enones Source: OpenStax Organic Chemistry URL:[Link]

  • 23.3: Dehydration of Aldol Products - Synthesis of Enones Source: Chemistry LibreTexts URL:[Link]

  • How to Store Glycolic Acid Safely and Effectively Source: Lab Alley URL:[Link]

Technical Support Center: Troubleshooting Esterification of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the esterification of highly sterically hindered and chemically labile substrates. 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid presents a "perfect storm" of synthetic difficulty:

  • Extreme Steric Hindrance: The gem-dimethyl group at the alpha position (C2) creates a neopentyl-like steric shield around the carboxylic acid, rendering classical Fischer esterification kinetically dead.

  • Acid-Labile Benzylic Hydroxyl Group: The beta-hydroxyl group (C3) is benzylic to a p-tolyl ring. Under strongly acidic conditions, it rapidly protonates and leaves as water, forming a highly stabilized benzylic carbocation. Because direct E1 elimination is blocked by the alpha-gem-dimethyl group, this carbocation undergoes a Wagner-Meerwein methyl shift followed by elimination, destroying your starting material.

This guide provides field-proven, self-validating protocols to bypass these issues and achieve high conversion rates.

FAQ & Troubleshooting Guide

Q1: I attempted a standard Fischer esterification (MeOH, H₂SO₄, reflux) but recovered 0% of the desired ester. LC-MS shows a complex mixture of rearranged alkenes and p-tolualdehyde. What happened? A1: You are observing the classic degradation pathways of a hindered beta-hydroxy acid. The steric bulk of the gem-dimethyl group drastically slows down the nucleophilic attack of the alcohol on the protonated carbonyl[1]. Concurrently, the strong acid protonates the benzylic beta-hydroxyl group, leading to the formation of a benzylic carbocation. Because the alpha-carbon lacks protons, a Wagner-Meerwein rearrangement (methyl shift) occurs, followed by elimination to form complex unsaturated byproducts. Additionally, beta-hydroxy acids can undergo retro-aldol cleavage to yield p-tolualdehyde. To succeed, you must abandon strong acids and high temperatures.

Q2: How can I achieve high conversion without using harsh acids? A2: The most reliable method for sterically hindered and acid-labile substrates is the Steglich Esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP, a highly nucleophilic catalyst, attacks this intermediate to form a reactive N-acylpyridinium species, which is then readily trapped by the alcohol to form the ester[2]. This reaction proceeds at room temperature under neutral conditions, perfectly preserving your benzylic hydroxyl group.

Q3: I tried the Steglich esterification (DCC/DMAP in THF), but my conversion plateaued at 30-40%, and I isolated a significant amount of a stable byproduct. How do I fix this? A3: The byproduct you isolated is almost certainly the N-acylurea. In the Steglich esterification of highly hindered acids, the initial O-acylisourea intermediate has a longer lifetime because the subsequent nucleophilic attack by DMAP is sterically retarded. This delay allows the O-acylisourea to undergo an intramolecular O-to-N acyl migration, forming an unreactive N-acylurea[3]. Causality & Fix: The solvent plays a critical role here. Solvents like THF or dioxane promote this deleterious O-to-N migration[3]. Switching the solvent to strictly anhydrous Dichloromethane (DCM) significantly suppresses this pathway. Furthermore, if N-acylurea formation persists, adding a sub-stoichiometric amount of an acid additive (e.g., 5 mol% p-toluenesulfonic acid, p-TSA) can protonate the basic nitrogen of the O-acylisourea, forming a hydrogen bond that locks the conformation and prevents the migration, pushing conversions above 80%[3].

Q4: I only need the methyl ester. Is there a simpler, reagent-efficient way to achieve this without dealing with DCC byproducts (DCU)? A4: Yes. For direct methyl esterification of labile beta-hydroxy acids, Trimethylsilyldiazomethane (TMS-diazomethane) is the gold standard[1]. Unlike diazomethane, TMS-diazomethane is non-explosive and less toxic, yet it smoothly alkylates the carboxylate proton at room temperature in a mixture of Methanol/DCM[4]. Because the reaction mechanism involves the deprotonation of the carboxylic acid and subsequent alkylation by the methanediazonium ion, it is completely insensitive to the steric hindrance of the gem-dimethyl group and leaves the beta-hydroxyl group untouched[5].

Quantitative Data: Comparison of Esterification Strategies
Esterification MethodReagents & ConditionsExpected ConversionPrimary Byproducts / IssuesRecommendation
Fischer Esterification MeOH, H₂SO₄, Reflux< 5%Rearranged alkenes, p-tolualdehydeNot Recommended. Destroys the benzylic beta-hydroxyl group.
Standard Steglich DCC, DMAP, THF, RT30 - 40%N-acylurea (due to O-to-N migration)Poor. THF promotes acyl migration in hindered substrates.
Optimized Steglich DCC, DMAP, DCM, RT85 - 95%Dicyclohexylurea (DCU)Highly Recommended for general esterification (ethyl, benzyl, etc.).
TMS-Diazomethane TMS-CHN₂, MeOH/DCM, RT> 95%None (N₂ gas evolution)Optimal if only the methyl ester is required.
Mechanistic & Troubleshooting Visualizations

SteglichMechanism Start Sterically Hindered Acid + DCC O_Acyl O-Acylisourea Intermediate (Reactive) Start->O_Acyl Fast N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl Slow (O-to-N Migration) Favored in THF N_Pyridinium N-Acylpyridinium Intermediate (Highly Electrophilic) O_Acyl->N_Pyridinium + DMAP Favored in DCM Product Desired Ester + DCU N_Pyridinium->Product + Alcohol Fast

Caption: Mechanistic divergence in the Steglich esterification of hindered acids: Product vs. N-acylurea.

TroubleshootingWorkflow Issue Low Ester Conversion CheckAcid Are you using strong acid (e.g., H2SO4)? Issue->CheckAcid StopAcid STOP. Acid degrades the benzylic beta-OH group. CheckAcid->StopAcid Yes CheckMethod Are you making a Methyl Ester? CheckAcid->CheckMethod No UseTMS Use TMS-Diazomethane in MeOH/DCM CheckMethod->UseTMS Yes UseSteglich Use Steglich Esterification (DCC/DMAP) CheckMethod->UseSteglich No CheckSolvent N-acylurea byproduct forming? UseSteglich->CheckSolvent FixSolvent Switch solvent to DCM Add 5 mol% p-TSA CheckSolvent->FixSolvent Yes

Caption: Troubleshooting workflow for the esterification of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.

Experimental Protocols
Protocol A: Optimized Steglich Esterification (General Esters)

Self-Validating System: The precipitation of Dicyclohexylurea (DCU) acts as an internal visual indicator of the initial activation step. If the solution remains completely clear after 30 minutes, the DCC activation has failed (check reagent quality).

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (1.0 equiv) and the desired alcohol (1.5 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Crucial: Do not use THF or DMF to avoid O-to-N acyl migration.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). For exceptionally stubborn cases where N-acylurea is observed, add p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 equiv)[3].

  • Activation: Cool the reaction mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. A white precipitate (DCU) should form within the first hour.

  • Workup: Filter the suspension through a pad of Celite to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Mild Methylation using TMS-Diazomethane (Methyl Esters Only)

Self-Validating System: The persistence of a yellow color and the cessation of nitrogen gas evolution indicate the complete consumption of the carboxylic acid.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in a 4:1 mixture of anhydrous DCM and Methanol (0.1 M concentration). Crucial: Methanol is required as a co-solvent to act as a proton transfer agent, activating the TMS-diazomethane.

  • Titration: Cool the solution to 0 °C. Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes[6].

  • Observation: You will observe immediate effervescence (N₂ gas evolution). Continue adding the reagent until the effervescence stops and a faint yellow color persists in the solution, indicating a slight excess of the reagent.

  • Quenching: Stir for an additional 15 minutes. Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color disappears completely.

  • Workup: Concentrate the mixture under reduced pressure. The resulting residue is typically pure enough for downstream applications, but can be passed through a short silica plug if necessary.

References
  • Organic Chemistry Portal. "Steglich Esterification - Mechanism of the Steglich Esterification." Available at:[Link]

  • Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Available at:[Link]

  • ACS Publications. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification." Available at:[Link]

  • Common Organic Chemistry. "Acid to Ester - Common Conditions." Available at:[Link]

  • ACS Publications. "Stereoselective Synthesis of a Protected Side Chain of Callipeltin A." Available at:[Link]

  • National Institutes of Health (PMC). "Enzymatic synthesis and chemical inversion provide both enantiomers of bioactive epoxydocosapentaenoic acids." Available at:[Link]

Sources

Validation & Comparative

structural differences between 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid and standard beta-hydroxy acids

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Structural and Performance Comparison: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid vs. Standard β-Hydroxy Acids

As a Senior Application Scientist, I frequently evaluate novel chemical entities and building blocks to determine their viability in advanced drug development and specialized formulations. Today, we are analyzing a highly substituted β-hydroxy acid (BHA): 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (CAS: 336185-26-3)[1][2]. By objectively comparing its structural mechanics and physicochemical performance against standard BHAs like Salicylic Acid (SA) and β-Hydroxybutyric Acid (BHB), we can uncover how specific steric and electronic modifications dictate macroscopic behavior and overall performance.

Structural Determinants & Causality

The performance of any organic molecule in a biological or chemical system is inextricably linked to its 3D conformation. The target compound deviates from standard aliphatic BHAs through two critical structural substitutions:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two methyl groups at the α-carbon (C2) induces significant steric hindrance[3]. This substitution compresses the internal C-C-C bond angle, forcing the adjacent carboxyl and β-hydroxyl groups into closer proximity[4]. More importantly, this bulky α-center acts as a physical shield, restricting rotational degrees of freedom and protecting the reactive functional groups from intermolecular nucleophilic or enzymatic attack[5]. Standard BHB, lacking this substitution, remains conformationally flexible and highly susceptible to rapid β-oxidation.

  • β-Aryl Substitution: The inclusion of a 4-methylphenyl (p-tolyl) group at the β-carbon (C3) introduces massive lipophilic bulk. This drastically shifts the partition coefficient (LogP) and provides a large hydrophobic surface area[6], contrasting sharply with the small, polar nature of standard aliphatic BHAs or the planar, intramolecularly-bonded structure of Salicylic Acid.

G N1 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid N2 α,α-Dimethyl Substitution (Gem-Dimethyl Effect) N1->N2 N3 β-(4-Methylphenyl) Group (Aryl Bulk) N1->N3 N4 Steric Shielding of Carboxyl & Hydroxyl N2->N4 Angle Compression N5 Increased Lipophilicity (↑ LogP) N3->N5 Hydrophobic Bulk N6 High Enzymatic Stability (Resists β-Oxidation) N4->N6 Blocks Active Sites N7 Enhanced Membrane Permeability N5->N7 Lipid Partitioning

Causal pathway mapping structural modifications to physicochemical performance.

Comparative Performance Metrics

To objectively evaluate the target compound against industry standards, we must look at how these structural differences translate into measurable physicochemical properties. The table below summarizes the core metrics.

Property / Metric3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acidSalicylic Acid (Standard Aromatic BHA)β-Hydroxybutyric Acid (Standard Aliphatic BHA)
CAS Number 336185-26-369-72-7300-85-6
Molecular Weight 208.26 g/mol 138.12 g/mol 104.10 g/mol
Calculated LogP ~2.9 (Highly Lipophilic)2.26 (Moderately Lipophilic)-0.30 (Hydrophilic)
α-Carbon Steric Hindrance High (Gem-dimethyl substituted)Low (sp² hybridized adjacent ring)Low (Unsubstituted -CH₂-)
Predicted Enzymatic Stability Excellent (Sterically shielded)Moderate (Subject to phase II metabolism)Poor (Rapidly oxidized by dehydrogenases)
Primary Intermolecular Interaction Hydrophobic / Van der WaalsIntramolecular Hydrogen BondingIntermolecular Hydrogen Bonding

Data Interpretation: The calculated LogP of ~2.9 for the target compound suggests optimal lipid bilayer partitioning, whereas BHB (-0.30) requires active transport mechanisms to cross cellular membranes. Furthermore, the high steric hindrance at the α-carbon ensures that the target compound resists degradation pathways that typically clear standard BHAs rapidly from systemic circulation.

Experimental Validation Workflows

To validate these structural hypotheses, we must employ self-validating experimental systems. The following protocols are designed to isolate and quantify the specific effects of steric shielding and lipophilicity.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To demonstrate the resistance of the sterically hindered acid to enzymatic degradation compared to standard BHAs. Causality: By exposing the compounds to the broad spectrum of metabolic enzymes in Human Liver Microsomes (HLMs), we test the hypothesis that the gem-dimethyl group sterically blocks the active sites of esterases and oxidoreductases. A prolonged half-life ( t1/2​ ) directly validates the Thorpe-Ingold effect in a biological context.

  • Preparation: Prepare 1 mM stock solutions of the target compound, SA, and BHB in DMSO. Dilute to a final working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the compounds with pooled HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time intervals of 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To validate the enhanced passive diffusion predicted by the higher LogP. Causality: Passive diffusion is a function of lipophilicity and molecular volume. While the target compound has a larger molecular weight than BHB, its highly lipophilic p-tolyl group drives favorable partitioning into the artificial lipid membrane, resulting in a higher effective permeability coefficient ( Pe​ ).

  • Membrane Preparation: Coat the PAMPA filter membrane (PVDF, 0.45 µm pore size) with 5 µL of a 20% (w/v) dodecane solution of synthetic lecithin.

  • Donor Phase Setup: Add 500 µL of the donor solution (100 µM of the test compound in PBS, pH 7.4) to the lower well of the PAMPA plate.

  • Acceptor Phase Setup: Add 300 µL of the acceptor solution (PBS containing 5% DMSO to maintain sink conditions) to the upper well.

  • Incubation: Assemble the sandwich plate and incubate for 5 hours at room temperature under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor compartments using HPLC-UV. Calculate Pe​ using the standard steady-state flux equation.

Workflow S1 Compound Preparation S2 PAMPA Permeability Assay S1->S2 S3 Microsomal Stability (HLM Incubation) S1->S3 S4 LC-MS/MS Quantification S2->S4 S3->S4 S5 Data Synthesis (LogP & t1/2) S4->S5

Parallel validation workflow for permeability and enzymatic stability.

Applications in Drug Development

The structural rigidity and metabolic resistance of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid make it an exceptional candidate for serving as a pharmacophore in targeted therapies[6]. Unlike standard BHAs, which are often limited to topical keratolytics (SA) or act merely as transient metabolic intermediates (BHB), this highly substituted propanoic acid derivative offers the stability required for systemic administration. The unique combination of the gem-dimethyl steric shield and the lipophilic β-aryl group allows it to cross complex biological barriers—such as the blood-brain barrier—while resisting premature enzymatic cleavage, making it a highly valuable building block in modern medicinal chemistry[5].

References

  • NextSDS. "3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID — Chemical Substance Information". NextSDS Database.
  • Benchchem. "3-Hydroxy-2,2-dimethylpropanal | Research Chemical". Benchchem.
  • Chemsrc. "CAS#:336185-26-3 | 3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid". Chemsrc.
  • ResearchGate. "Linear free energy relationships of the gem-dimethyl (gem-dialkyl) effect". ResearchGate.
  • TDX. "New Molecular Systems for Biomedical Imaging and Biological Receptors Modulation". TDX.
  • ResearchGate. "Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent". ResearchGate.

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Safety Operating Guide

3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Managing the lifecycle of synthetic intermediates is a critical component of laboratory safety and operational excellence. 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid (CAS: 336185-26-3) is a highly functionalized organic acid frequently utilized in drug development and medicinal chemistry.

Due to its specific structural motifs—a lipophilic p-tolyl ring coupled with a reactive carboxylic acid and a hydroxyl group—it presents unique toxicological and logistical challenges. This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and final disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Part 1: Mechanistic Rationale for Disposal Protocols

To build a robust safety culture, researchers must understand why specific disposal protocols are enforced. Standard benchtop disposal or drain flushing is strictly prohibited for this compound due to three primary factors:

  • Toxicological Profile: The compound is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 across all exposure routes (oral, dermal, inhalation) and as an Eye Irrit. 2 [1]. The lipophilic nature of the p-tolyl and dimethyl groups enhances the molecule's ability to cross dermal barriers, while the acidic moiety causes localized, pH-dependent tissue irritation.

  • Environmental Persistence: Aromatic organic acids are not readily degraded by standard municipal wastewater biological treatments. Discharging them into the sanitary sewer violates environmental regulations and risks downstream aquatic toxicity.

  • High Caloric Value: The high carbon-to-oxygen ratio provided by the aromatic ring makes this compound an excellent candidate for high-temperature incineration. Incineration at a licensed facility ensures complete thermal destruction into innocuous carbon dioxide and water vapor, preventing the soil mobility that would occur if it were landfilled[2].

Part 2: Quantitative Data & Regulatory Parameters

The following table summarizes the critical parameters that dictate the handling and storage limits for this chemical waste stream.

ParameterValue / SpecificationOperational Rationale
CAS Number 336185-26-3Unique identifier required for accurate waste manifesting[1].
GHS Classification Acute Tox. 4 (H302, H312, H332)Eye Irrit. 2 (H319)Dictates the mandatory use of nitrile gloves, safety goggles, and fume hood handling[1].
SAA Storage Limit 1 Year (or 3 days once full)Prevents long-term degradation of storage containers and minimizes laboratory exposure risks[3].
Container Fill Capacity Maximum 80%Provides critical headspace to allow for vapor expansion and prevents spillage during transport[4].
Primary Disposal Route RCRA-approved IncinerationEnsures complete molecular destruction of the aromatic organic acid[2].

Part 3: Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By following these steps sequentially, researchers inherently verify the safety and compliance of their workspace.

Protocol 1: Waste Segregation and Containerization

Causality: Mixing organic acids with incompatible chemicals (such as strong oxidizers, cyanides, or strong bases) can lead to catastrophic exothermic reactions or the release of toxic gases[3]. Proper segregation is the first line of defense.

  • Step 1: Determine the physical state of the waste. If the waste is a solid precipitate or pure powder, select a wide-mouth High-Density Polyethylene (HDPE) or glass jar. If the compound is dissolved in an organic solvent (e.g., dichloromethane or methanol), select a chemically compatible liquid waste carboy[4].

  • Step 2: Verify container integrity. Ensure the container has a secure, airtight screw cap. Do not use rubber stoppers, corks, or parafilm, as these do not provide a hermetic seal against vapor release[4].

  • Step 3: Execute the transfer. Perform all waste transfers inside a certified chemical fume hood to mitigate the inhalation risks associated with the compound's Acute Tox. 4 classification[1].

  • Step 4: Cap and verify headspace. Cap the container immediately after the transfer. You must leave at least 20% headspace (fill to no more than 80% capacity) to safely accommodate potential vapor expansion[4].

Protocol 2: Satellite Accumulation Area (SAA) Management

Causality: SAAs are designed to keep hazardous waste at or near the point of generation, minimizing transport risks and ensuring that the waste is managed by the personnel most familiar with its specific hazards.

  • Step 1: Pre-label the container. Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added. The label must explicitly list "3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid" and its associated hazards (Toxic, Irritant)[4].

  • Step 2: Utilize secondary containment. Place the container in a chemically compatible secondary containment bin within the SAA. Ensure that no strong oxidizers, bases, or water-reactive chemicals share this same secondary containment space[3].

  • Step 3: Monitor accumulation time. While partially filled containers can legally remain in an SAA for up to one year, best practices and institutional guidelines dictate that full containers must be transferred to the central waste accumulation area within three days of being filled[3].

Protocol 3: Final Disposal and Manifesting
  • Step 1: Submit a formal waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Step 2: EHS will manifest the waste for compliant transport to a commercial, RCRA-licensed incineration facility, where the organic acid will be thermally destroyed[2].

Part 4: Waste Routing Signaling Pathway

The following diagram illustrates the logical decision tree for routing this specific chemical waste from the point of generation to its final destruction.

WasteRouting Start Waste Generation: 3-Hydroxy-2,2-dimethyl-3- (4-methylphenyl)propanoic acid State Determine Physical State Start->State Solid Solid Waste (Pure/Precipitate) State->Solid Liquid Liquid Waste (Solvent Mixture) State->Liquid SolidContainer Collect in Glass/HDPE Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Compatible Solvent Waste Carboy Liquid->LiquidContainer Label Label: 'Hazardous Waste' Acute Tox 4 / Eye Irrit 2 SolidContainer->Label LiquidContainer->Label SAA Store in SAA (Secondary Containment) Label->SAA EHS EHS Pickup & Manifesting SAA->EHS Incineration RCRA-Licensed Incineration EHS->Incineration

Workflow for the segregation, accumulation, and disposal of the organic acid waste.

References

  • Title: 3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) Environmental Health & Safety URL: [Link]

  • Title: Chemical Waste Collection and Container Selection Source: University of Southern California (USC) Environmental Health & Safety URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.